gw8510
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNIYBIKHDLGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222036-17-1 | |
| Record name | GW8510 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of GW8510
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW8510 is a potent small molecule inhibitor with a multifaceted mechanism of action, primarily targeting Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] This dual inhibitory activity disrupts critical cellular processes, including cell cycle progression and DNA synthesis, leading to anti-proliferative effects in various cancer cell lines.[1][2] Furthermore, this compound has been shown to induce apoptosis and autophagy, and modulate metabolic pathways such as the AMPK/PGC1α signaling cascade. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Action
This compound exerts its biological effects through the inhibition of two key cellular proteins:
-
Cyclin-Dependent Kinase 2 (CDK2): As a critical regulator of the cell cycle, CDK2, in complex with cyclin E or cyclin A, governs the G1/S phase transition and S phase progression. This compound is a potent inhibitor of CDK2, thereby inducing cell cycle arrest.[2][3]
-
Ribonucleotide Reductase M2 (RRM2): RRM2 is a subunit of the enzyme ribonucleotide reductase, which is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RRM2, this compound depletes the pool of available dNTPs, leading to the stalling of DNA replication and the induction of DNA damage.[1][4][5]
Quantitative Data
The inhibitory activity of this compound against various cyclin-dependent kinases has been quantified, demonstrating its high potency for CDK2.
| Target | IC50 (nM) |
| CDK2/cyclin E | 3 |
| CDK2/cyclin A | 3 |
| CDK5/p25 | 7 |
| CDK1/cyclin B | 49 |
| CDK4/cyclin D | 139 |
| CDK7/cyclin H | 317 |
| CDK9/cyclin T | 543 |
| (Data sourced from Cayman Chemical)[3] |
Signaling Pathways
This compound modulates several key signaling pathways, leading to its observed cellular effects.
Cell Cycle Arrest and Apoptosis Induction
Inhibition of CDK2 by this compound leads to cell cycle arrest at the G1/S transition. Concurrently, inhibition of RRM2 induces DNA damage, which can trigger apoptosis. Furthermore, this compound has been shown to downregulate the X-linked inhibitor of apoptosis (XIAP) at the transcriptional level, further sensitizing cells to apoptotic stimuli.
Autophagy Induction
The inhibition of RRM2 by this compound has been demonstrated to induce autophagic cell death in cancer cells.[4][6] This process is characterized by the formation of autophagosomes and the degradation of cellular components.
AMPK/PGC1α Signaling Pathway Activation
In the context of muscle physiology, this compound has been shown to alleviate muscle atrophy by activating the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α) signaling pathway. Activation of AMPK can, in turn, upregulate p21 and p27, which inhibit CDK2, creating a feedback loop.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
Western Blot Analysis for RRM2 and XIAP
This protocol is used to determine the effect of this compound on the protein expression levels of RRM2 and XIAP.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RRM2, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Assessment of Autophagy (LC3-II and p62 Detection)
This protocol is used to assess the induction of autophagy by this compound through the detection of the autophagy markers LC3-II and p62.
Procedure: The procedure is similar to the Western Blot protocol described above (Section 4.2). The primary antibodies used will be anti-LC3B and anti-p62/SQSTM1. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels are indicative of autophagy induction.
Conclusion
This compound is a promising therapeutic agent with a well-defined dual mechanism of action targeting CDK2 and RRM2. Its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, coupled with its potential to modulate metabolic pathways, highlights its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals investigating the multifaceted activities of this compound. Further research is warranted to fully elucidate the intricate signaling networks modulated by this compound and to explore its clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK2&RRM2 inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Repositioning of a cyclin-dependent kinase inhibitor this compound as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Acquired tamoxifen resistance is surmounted by this compound through ribonucleotide reductase M2 downregulation-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
GW8510 as a Selective CDK5 Inhibitor in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 5 (CDK5) is a critical proline-directed serine/threonine kinase in the central nervous system, essential for neuronal development, migration, and synaptic plasticity. Its dysregulation, primarily through the proteolytic cleavage of its activator p35 to the more stable p25, leads to hyperactivation and has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. GW8510, a 3'-substituted indolone, was initially developed as a potent inhibitor of CDK2.[1] However, subsequent research has highlighted its remarkable efficacy and selectivity as an inhibitor of CDK5 within neuronal contexts, where it exhibits significant neuroprotective properties.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a neuronal CDK5 inhibitor, its selectivity profile, and detailed protocols for its application in research settings.
Mechanism of Action and Signaling Pathways
In post-mitotic neurons, CDK5 activity is tightly regulated by its association with neuron-specific activators, p35 or p39.[3][4][5] Under neurotoxic stress, calcium influx activates the protease calpain, which cleaves p35 into a truncated, more stable p25 fragment. This p25 fragment forms a hyperactive and mislocalized complex with CDK5, leading to the aberrant phosphorylation of various substrates, contributing to neuronal apoptosis and death.[5][6][7]
This compound functions as an ATP-competitive inhibitor. While it inhibits CDK2 in biochemical assays, it demonstrates functional selectivity for CDK5 in cultured neurons.[1][2] This neuronal selectivity is crucial, as it avoids the cytostatic effects associated with the inhibition of mitotic CDKs.[1] this compound has been shown to prevent neuronal apoptosis by inhibiting the downstream effects of aberrant CDK5 activity, notably by reducing the phosphorylation of the transcription factor c-jun.[1] This neuroprotective effect occurs independently of the Akt and MEK-ERK signaling pathways.[1]
Quantitative Data and Selectivity Profile
This compound is a potent inhibitor of both CDK2 and CDK5 in biochemical assays, with low nanomolar IC50 values. However, its selectivity against other CDKs is noteworthy, making it a valuable tool for distinguishing CDK2/5-driven processes from those mediated by other cell cycle kinases.
| Kinase Complex | IC50 (nM) | Reference |
| CDK2/cyclin E | 3 | [8] |
| CDK2/cyclin A | 3 | [8] |
| CDK5/p25 | 7 | [8] |
| CDK1/cyclin B | 49 | [8] |
| CDK4/cyclin D | 139 | [8] |
| CDK7/cyclin H | 317 | [8] |
| CDK9/cyclin T | 543 | [8] |
Table 1: In Vitro Inhibitory Activity of this compound against various Cyclin-Dependent Kinases.
In addition to its CDK inhibition, this compound has been identified as an inhibitor of ribonucleotide reductase M2 (RRM2), which may contribute to its anti-cancer activities observed in non-neuronal cells.[2][9]
| Cell Line | Treatment | Effect | Concentration | Reference |
| HCT116 Colon Cancer | This compound | Induces autophagy | 4 µM | [8] |
| HCT116 Colon Cancer | This compound | Inhibits RRM2 expression | 1-4 µM | [2] |
| Non-Small Cell Lung Cancer | This compound | Downregulates XIAP expression | 0-10 µM | [10] |
| Cerebellar Granule Neurons | Low Potassium | Induces Apoptosis | N/A | [1] |
| Cerebellar Granule Neurons | This compound + Low Potassium | Inhibits Apoptosis | Not Specified | [1][2] |
Table 2: Cellular Activities of this compound.
Experimental Protocols
Protocol: In Vitro CDK5/p25 Kinase Inhibition Assay
This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 of this compound against CDK5/p25 by quantifying ATP consumption.
Materials:
-
Recombinant active CDK5/p25 enzyme
-
Histone H1 protein (as substrate)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into Kinase Buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 10 µL of a solution containing the CDK5/p25 enzyme and Histone H1 substrate in Kinase Buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add 10 µL of ATP solution (at a concentration near the Km for the enzyme) to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates a luciferase/luciferin reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Neuroprotection Assay in Primary Neurons
This protocol details a method for assessing the neuroprotective effects of this compound on primary cerebellar granule neurons (CGNs) undergoing potassium deprivation-induced apoptosis.[1]
Materials:
-
Primary Cerebellar Granule Neurons (CGNs) isolated from postnatal day 7-8 rat pups.
-
High Potassium (HK) Medium: Basal Medium Eagle supplemented with 10% FBS, 2 mM L-glutamine, penicillin/streptomycin, and 25 mM KCl.
-
Low Potassium (LK) Medium: Same as HK medium, but with 5 mM KCl.
-
This compound stock solution in DMSO.
-
TUNEL assay kit for detecting DNA fragmentation.
-
Anti-active Caspase-3 antibody for immunocytochemistry.
Procedure:
-
Cell Culture: Plate freshly isolated CGNs on poly-L-lysine coated plates or coverslips in HK medium. Culture for 7 days to allow for maturation.
-
Induction of Apoptosis: On day 7, gently wash the neurons twice with LK medium. Then, replace the HK medium with LK medium.
-
Treatment: Immediately after switching to LK medium, add this compound to the desired final concentrations (e.g., 10 nM - 1 µM). Include a DMSO vehicle control group and a control group maintained in HK medium.
-
Incubation: Incubate the cultures for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Apoptosis:
-
TUNEL Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Follow the manufacturer's protocol for the TUNEL assay to label cells with fragmented DNA. Counterstain nuclei with DAPI.
-
Immunocytochemistry: Fix and permeabilize cells as above. Block with 5% goat serum. Incubate with a primary antibody against cleaved (active) Caspase-3 overnight at 4°C. Follow with an appropriate fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
-
Microscopy and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of TUNEL-positive or active Caspase-3-positive cells relative to the total number of DAPI-stained nuclei. A significant reduction in this percentage in this compound-treated wells compared to the LK-only control indicates neuroprotection.
Protocol: Western Blot for Phospho-c-jun
This protocol is for analyzing the effect of this compound on the phosphorylation of the CDK5 substrate c-jun at Ser63/73 in neurons undergoing apoptosis.
Materials:
-
Neuronal cell lysates prepared as described in Protocol 4.2.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-c-jun (Ser63), Rabbit anti-total c-jun, Mouse anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Lysate Preparation: After 8-12 hours of treatment (as described in 4.2), wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-c-jun (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total c-jun and then for a loading control like β-actin, following the same immunoblotting procedure.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-c-jun to total c-jun for each condition.
Conclusion and Future Directions
This compound is a potent small molecule inhibitor of CDK5 in neurons, demonstrating significant neuroprotective effects in vitro. Its ability to rescue neurons from apoptotic cell death, coupled with a well-defined selectivity profile, establishes it as an invaluable chemical probe for investigating CDK5-mediated signaling pathways. The provided protocols offer a robust framework for researchers to explore the therapeutic potential of CDK5 inhibition in models of neurodegeneration. While its off-target effects on CDK2 and RRM2 must be considered in experimental design, its functional selectivity within neuronal systems makes it a powerful tool. The 3'-substituted indolone scaffold of this compound also serves as a promising starting point for the development of next-generation, highly selective CDK5 inhibitors for the treatment of neurodegenerative diseases.[1]
References
- 1. Inhibition of neuronal apoptosis by the cyclin-dependent kinase inhibitor this compound: identification of 3' substituted indolones as a scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Repositioning of a cyclin-dependent kinase inhibitor this compound as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of XIAP and induction of apoptosis by the synthetic cyclin-dependent kinase inhibitor this compound in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
gw8510 signaling pathway analysis
An In-depth Technical Guide to the GW8510 Signaling Pathway
Introduction
This compound is a small molecule inhibitor with a multifaceted mechanism of action, demonstrating significant potential in oncology and neuroprotection research. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), subsequent studies have revealed its role in targeting ribonucleotide reductase M2 (RRM2), leading to a cascade of downstream cellular effects. This guide provides a comprehensive analysis of the signaling pathways modulated by this compound, detailed experimental protocols for its study, and quantitative data to support its characterization.
Core Mechanisms and Signaling Pathways
This compound exerts its biological effects primarily through the dual inhibition of two critical cellular proteins: Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2). This dual-targeting mechanism disrupts fundamental processes of cell cycle progression and DNA synthesis, ultimately leading to anticancer and neuroprotective activities.[1][2]
Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound is a potent, ATP-competitive inhibitor of CDKs, with high selectivity for CDK2 and CDK5.[3]
-
CDK2 Inhibition and Cell Cycle Arrest : CDK2, in complex with Cyclin E and Cyclin A, is a key regulator of the G1/S phase transition of the cell cycle.[4] By inhibiting the kinase activity of CDK2/Cyclin E and CDK2/Cyclin A complexes, this compound prevents the phosphorylation of crucial substrates like the Retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby suppressing the proliferation of cancer cells.[4][5]
-
CDK5 Inhibition and Neuroprotection : In neuronal cells, this compound primarily inhibits CDK5.[1] This activity is linked to its observed neuroprotective effects, such as protecting neurons from cell death induced by potassium medium withdrawal and against MPP+-induced cytotoxicity in in vitro models of Parkinson's disease.[1][3]
Inhibition of Ribonucleotide Reductase M2 (RRM2)
A significant aspect of this compound's anticancer activity stems from its repositioned role as an RRM2 inhibitor.[6] RRM2 is a critical enzyme subunit for the synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[2][6]
-
Mechanism of RRM2 Inhibition : this compound specifically reduces the protein expression of RRM2 without affecting the RRM1 subunit.[1][6] This reduction is achieved by promoting the proteasomal degradation of the RRM2 protein.[6]
-
Downstream Effects : The depletion of RRM2 limits the cellular pool of dNTPs, which in turn inhibits DNA synthesis and repair. This mechanism is particularly effective against rapidly proliferating cancer cells that have a high demand for dNTPs.[6]
Induction of Programmed Cell Death
The disruption of core cellular processes by this compound triggers multiple forms of programmed cell death.
-
Autophagy : In colorectal cancer (CRC) cells, this compound is a potent inducer of autophagic cell death.[6] This is evidenced by the increased expression of autophagy markers such as LC3-II and the degradation of p62.[6] The combination of this compound with tamoxifen has been shown to significantly inhibit the survival of tamoxifen-resistant breast cancer cells through the induction of autophagy.[1]
-
Apoptosis : this compound can also induce apoptosis. In CRC cells, this is demonstrated by the dose-dependent cleavage of Poly (ADP-ribose) polymerase (PARP).[6] In non-small cell lung cancer (NSCLC) cells, this compound induces apoptosis by transcriptionally downregulating the X-linked inhibitor of apoptosis (XIAP), a key anti-apoptotic protein.[7]
-
Pyroptosis : Recent studies in triple-negative breast cancer (TNBC) cells have shown that this compound can instigate pyroptosis, a form of inflammatory cell death, through the activation of the caspase-3/Gasdermin E (GSDME) pathway.[8]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against a panel of cyclin-dependent kinases. The data highlights the compound's high potency and selectivity for CDK2 and CDK5 complexes.
| Kinase Complex | IC₅₀ (nM) | Reference |
| Cdk2 / cyclin E | 3 | [3] |
| Cdk2 / cyclin A | 3 | [3] |
| Cdk5 / p25 | 7 | [3] |
| Cdk1 / cyclin B | 49 | [3] |
| Cdk4 / cyclin D | 139 | [3] |
| Cdk7 / cyclin H | 317 | [3] |
| Cdk9 / cyclin T | 543 | [3] |
Table 2: Cellular Activity of this compound
This table presents the effective concentrations of this compound required to elicit specific biological responses in various cancer cell lines.
| Cell Line | Activity | Concentration | Duration | Reference |
| HCT116 (Colorectal) | Inhibition of cell viability | 0.5 - 4 µM | 72 h | [1] |
| HCT116 (Colorectal) | Inhibition of RRM2 expression | 1 - 4 µM | 24 h | [1] |
| HCT116 (Colorectal) | Induction of autophagy | 4 µM | - | [3] |
| NSCLC cell lines | Induction of apoptosis | 0 - 10 µM | - | [7] |
| Tamoxifen-resistant Breast Cancer | Inhibition of cell survival (with 5 µM Tamoxifen) | 5 µM | 48 h | [1] |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.
Caption: Core mechanism of this compound targeting CDK2 and RRM2.
Caption: Programmed cell death pathways induced by this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: Cell Viability MTT Assay
This protocol is used to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.[6]
-
Cell Seeding : Plate cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing this compound at various concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation : Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for Protein Expression
This method is used to detect changes in the expression levels of target proteins like RRM2, XIAP, or autophagy markers like LC3.[6][7]
-
Cell Lysis : Plate cells in 6-well plates and treat with this compound for the specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RRM2, anti-cleaved PARP, anti-LC3, anti-XIAP) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities using densitometry software and normalize them to the loading control to determine relative protein expression.
Protocol 3: In Vitro Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified CDK complexes.[4][9]
-
Assay Preparation : The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes a buffer solution, purified active kinase (e.g., CDK2/Cyclin E), a specific peptide substrate, and required cofactors like ATP and MgCl₂.
-
Inhibitor Addition : Add this compound in a series of dilutions (e.g., a 12-point dose-response curve) to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation : Initiate the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric Assays : Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assays : Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay). Less light indicates higher kinase activity.
-
Fluorescence/FRET Assays : Using fluorescently labeled substrates.
-
-
Data Analysis : Plot the measured kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK2&RRM2 inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. g1therapeutics.com [g1therapeutics.com]
- 5. mdpi.com [mdpi.com]
- 6. Repositioning of a cyclin-dependent kinase inhibitor this compound as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of XIAP and induction of apoptosis by the synthetic cyclin-dependent kinase inhibitor this compound in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide on the Target Protein Binding Affinity of GW8510
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW8510 is a small molecule inhibitor with significant potential in oncology and neuroprotective research.[1] Initially identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), further studies have revealed its dual-action mechanism, which also involves the inhibition of Ribonucleotide Reductase M2 (RRM2).[1][2] This technical guide provides a comprehensive overview of the target protein binding affinity of this compound, detailing its interactions with both CDK2 and RRM2. The information presented herein is intended to support further research and drug development efforts by providing a clear understanding of this compound's molecular interactions and the experimental methodologies used to characterize them.
Target Protein Binding Affinity and Selectivity
This compound exhibits high affinity for CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition.[3] Its inhibitory activity extends to other CDK complexes, albeit with lower potency, demonstrating a degree of selectivity. Furthermore, this compound has been shown to downregulate the expression of RRM2, a critical enzyme for DNA synthesis and repair, through proteasomal degradation.[4][5]
Quantitative Binding Affinity Data
The binding affinity of this compound for various cyclin-dependent kinase complexes has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.
| Target Protein Complex | IC50 (nM) |
| Cdk2/cyclin E | 3 |
| Cdk2/cyclin A | 3 |
| Cdk5/p25 | 7 |
| Cdk1/cyclin B | 49 |
| Cdk4/cyclin D | 139 |
| Cdk7/cyclin H | 317 |
| Cdk9/cyclin T | 543 |
Data sourced from Cayman Chemical product information.
Signaling Pathways and Mechanism of Action
This compound exerts its cellular effects by modulating key signaling pathways involved in cell cycle regulation and DNA synthesis. Its primary mechanism involves the direct inhibition of CDK2 activity and the indirect downregulation of RRM2.
CDK2-Mediated Cell Cycle Regulation
CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle. It phosphorylates key substrates, such as the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication. By inhibiting CDK2, this compound prevents the phosphorylation of these substrates, leading to cell cycle arrest at the G1/S checkpoint.
Caption: this compound inhibits CDK2, preventing Rb phosphorylation and halting the cell cycle at the G1/S transition.
RRM2 Downregulation and DNA Synthesis
Recent studies have revealed that this compound also functions as an inhibitor of RRM2.[4] It promotes the proteasomal degradation of RRM2, leading to a depletion of deoxyribonucleotides (dNTPs), the building blocks for DNA synthesis. This action further contributes to the anti-proliferative effects of this compound. A proposed mechanism involves the activation of CDK2, which then targets RRM2 for degradation.[6][7]
Caption: this compound can lead to CDK2-mediated proteasomal degradation of RRM2, inhibiting DNA synthesis.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding affinity and mechanism of action of this compound.
CDK2 Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to CDK2/cyclin E1.
Materials:
-
CDK2/cyclin E1 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Kinase Tracer 236 (Alexa Fluor® 647-labeled)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound compound (serially diluted)
-
384-well plate
Procedure:
-
Prepare a 4X solution of the this compound test compound in 1X Kinase Buffer A.
-
Prepare a 2X kinase/antibody mixture containing the CDK2/cyclin E1 enzyme and the Eu-anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 4X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the this compound concentration to determine the IC50 value.
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay to determine this compound IC50.
RRM2 Expression Analysis (Western Blot)
This protocol describes the use of Western blotting to assess the effect of this compound on RRM2 protein levels in cancer cells.
Materials:
-
HCT116 human colorectal cancer cells
-
Cell culture medium and supplements
-
This compound compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-RRM2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HCT116 cells to ~70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1-4 µM) for 24 hours. Include a vehicle control (DMSO) and a co-treatment with MG132.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RRM2 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of RRM2.
Caption: Workflow for Western blot analysis of RRM2 expression following this compound treatment.
Conclusion
This compound is a dual inhibitor of CDK2 and RRM2, demonstrating potent anti-proliferative effects through the modulation of cell cycle progression and DNA synthesis. This technical guide has provided a detailed overview of its target protein binding affinities, the signaling pathways it affects, and the experimental protocols used for its characterization. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Repositioning of a cyclin-dependent kinase inhibitor this compound as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the ATR-CHK1 pathway in Ewing sarcoma cells causes DNA damage and apoptosis via the CDK2-mediated degradation of RRM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the ATR-CHK1 Pathway in Ewing Sarcoma Cells Causes DNA Damage and Apoptosis via the CDK2-Mediated Degradation of RRM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Kinase Assay for GW8510: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW8510 is a potent small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Additionally, this compound has been identified as an inhibitor of Ribonucleotide Reductase M2 (RRM2), a crucial enzyme in DNA synthesis.[1] This dual activity underscores its potential in anticancer research. This technical guide provides an in-depth overview of the core methodologies required to perform an in vitro kinase assay for this compound, focusing on its interaction with CDK2. It also addresses the current understanding of this compound's mechanism of action on RRM2.
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein kinases, demonstrating its selectivity profile.
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 3 |
| CDK2/cyclin E | 3 |
| CDK5/p25 | 7 |
| CDK1/cyclin B | 49 |
| CDK4/cyclin D1 | 139 |
| GSK3β | >10,000 |
| PKA | >10,000 |
| PKCα | >10,000 |
| c-Raf | >10,000 |
| JNK3 | >10,000 |
| MKK7 | >10,000 |
| MSK1 | >10,000 |
| SAPK2a | >10,000 |
| SAPK2b | >10,000 |
| JNK1 | >10,000 |
| JNK2 | >10,000 |
Experimental Protocols
In Vitro CDK2 Kinase Assay
This protocol outlines a common method for assessing the inhibitory activity of this compound against CDK2 in a biochemical setting. The assay measures the phosphorylation of a substrate by CDK2 in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human CDK2/cyclin A or CDK2/cyclin E
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series could be 1 µM.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of this compound dilution (or DMSO for control)
-
2 µL of CDK2/cyclin enzyme solution
-
2 µL of a mixture containing the kinase substrate and ATP. The final ATP concentration is often at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
RRM2 Inhibition Assessment
Current evidence suggests that this compound does not directly inhibit the enzymatic activity of RRM2 in a purified in vitro system. Instead, it has been shown to decrease the intracellular levels of the RRM2 protein by promoting its degradation.[1] Therefore, a cell-based assay is more appropriate for evaluating the effect of this compound on RRM2.
Western Blot Analysis of RRM2 Expression:
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RRM2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 1-4 µM) for a specific duration (e.g., 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against RRM2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for RRM2 and the loading control. Normalize the RRM2 signal to the loading control to determine the relative change in RRM2 protein levels upon treatment with this compound.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: In vitro CDK2 kinase assay workflow.
References
An In-Depth Technical Guide to the Effects of GW8510 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW8510 is a potent small molecule inhibitor with significant effects on cell cycle progression, primarily through its targeting of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2). This dual-inhibitory action leads to cell cycle arrest, predominantly at the G2/M phase, and the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for assessing its cellular effects, and a summary of quantitative data on its impact on cell cycle distribution. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's mode of action and its potential as a therapeutic agent.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the transitions between different phases of the cell cycle. This compound has emerged as a significant inhibitor of CDK2, a key kinase involved in the G1/S and S phase transitions. Additionally, this compound has been identified as an inhibitor of Ribonucleotide Reductase M2 (RRM2), an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. This multifaceted inhibitory profile makes this compound a compound of great interest in cancer research and drug development.
Mechanism of Action
This compound exerts its effects on cell cycle progression through the inhibition of two key cellular components:
-
Cyclin-Dependent Kinase 2 (CDK2): As a potent inhibitor of CDK2, this compound disrupts the normal progression of the cell cycle. The Cyclin E/CDK2 and Cyclin A/CDK2 complexes are crucial for the G1 to S phase transition and for DNA replication during the S phase. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRb). This leads to the failure of cells to progress from G1 into S phase and can also impact S phase progression itself, ultimately leading to cell cycle arrest.
-
Ribonucleotide Reductase M2 (RRM2): this compound also functions as an inhibitor of RRM2. RRM2 is a critical subunit of the enzyme ribonucleotide reductase, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This process is the rate-limiting step in DNA synthesis. Inhibition of RRM2 by this compound leads to a depletion of the deoxyribonucleotide pool, which in turn stalls DNA replication and induces DNA damage, contributing to cell cycle arrest and apoptosis.
The combined inhibition of CDK2 and RRM2 by this compound results in a robust anti-proliferative effect in cancer cells. Furthermore, studies have shown that this compound can induce apoptosis through the downregulation of the X-linked inhibitor of apoptosis (XIAP) protein at the transcriptional level.
Quantitative Data on Cell Cycle Effects
The following tables summarize the quantitative effects of this compound on kinase inhibition and cell cycle distribution in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| CDK2/cyclin E | 3 |
| CDK2/cyclin A | 3 |
| CDK5/p25 | 7 |
| CDK1/cyclin B | 49 |
| CDK4/cyclin D | 139 |
| CDK7/cyclin H | 317 |
| CDK9/cyclin T | 543 |
Table 2: Effect of this compound on Cell Cycle Distribution in Human Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| HCT116 (p53+/+) | 0 (Control) | 24 | 55.2 | 24.3 | 20.5 | [1] |
| 1 | 24 | 48.7 | 25.1 | 26.2 | [1] | |
| 2 | 24 | 35.6 | 23.9 | 40.5 | [1] | |
| 4 | 24 | 25.1 | 18.7 | 56.2 | [1] | |
| HCT116 (p53-/-) | 0 (Control) | 24 | 58.3 | 22.1 | 19.6 | [1] |
| 1 | 24 | 50.1 | 23.5 | 26.4 | [1] | |
| 2 | 24 | 38.9 | 21.8 | 39.3 | [1] | |
| 4 | 24 | 28.4 | 17.5 | 54.1 | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Figure 1: this compound inhibits CDK2, disrupting pRb phosphorylation and G1/S progression.
Figure 2: this compound inhibits RRM2, leading to depleted dNTPs, cell cycle arrest, and apoptosis.
Figure 3: this compound downregulates XIAP transcription, promoting caspase-mediated apoptosis.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, H1299, H460)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 2, 4 µM) for the desired duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of ice-cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
-
Figure 4: Experimental workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of Cell Cycle-Related Proteins
This protocol describes the detection of key proteins involved in cell cycle regulation (e.g., pRb, phospho-pRb, XIAP) in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb, anti-phospho-pRb (Ser807/811), anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
In Vitro CDK2 Kinase Assay
This protocol outlines a method to measure the inhibitory effect of this compound on CDK2 activity.
Materials:
-
Recombinant active CDK2/Cyclin E or CDK2/Cyclin A
-
Histone H1 (as a substrate)
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant CDK2/Cyclin complex, and varying concentrations of this compound.
-
Pre-incubate for 10 minutes at 30°C.
-
-
Kinase Reaction:
-
Initiate the reaction by adding Histone H1 and [γ-³²P]ATP.
-
Incubate for 20 minutes at 30°C.
-
-
Stopping the Reaction and Detection:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Conclusion
This compound is a potent inhibitor of cell cycle progression with a dual mechanism of action targeting both CDK2 and RRM2. This leads to effective cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis in a variety of cancer cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or similar compounds. The detailed understanding of its molecular targets and cellular effects is crucial for the further investigation of its therapeutic potential in oncology. The provided diagrams and experimental workflows offer a clear framework for designing and interpreting studies aimed at elucidating the intricate effects of this compound on cancer cell biology.
References
Methodological & Application
Application Notes and Protocols for GW8510 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW8510 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant potential in cancer research and drug development. Primarily targeting CDK2, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in various cancer cell lines. Its mechanism of action also involves the downregulation of key anti-apoptotic proteins and the activation of tumor suppressor pathways, making it a valuable tool for investigating cell cycle regulation and a promising candidate for therapeutic development.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound exerts its anti-proliferative effects through the inhibition of cyclin-dependent kinases, which are crucial regulators of cell cycle progression. The primary targets of this compound are CDK2/cyclin E and CDK2/cyclin A complexes, which are essential for the G1/S transition and S phase progression. By inhibiting these complexes, this compound effectively halts the cell cycle.
Furthermore, this compound has been shown to induce apoptosis through pathways independent of its direct CDK inhibition. A key mechanism is the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), a potent natural inhibitor of caspases.[1] The reduction in XIAP levels sensitizes cancer cells to apoptotic stimuli. Additionally, this compound can activate the p53 tumor suppressor pathway, leading to the transcription of pro-apoptotic and cell cycle arrest genes.
Data Presentation
Kinase Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified human cyclin-dependent kinases.
| Kinase Complex | IC50 (nM) |
| Cdk2/cyclin E | 3 |
| Cdk2/cyclin A | 3 |
| Cdk5/p25 | 7 |
| Cdk1/cyclin B | 49 |
| Cdk4/cyclin D | 139 |
| Cdk7/cyclin H | 317 |
| Cdk9/cyclin T | 543 |
Data sourced from Cayman Chemical.[2]
Cellular Activity of this compound
The effective concentrations of this compound for inducing anti-proliferative effects vary across different cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Observed Effects |
| A549, H1299, H460 | Non-Small Cell Lung Cancer | 0 - 10 | Suppression of cell growth, apoptosis, cell cycle arrest[1] |
| HCT116 | Colon Carcinoma | 0.5 - 4 | Inhibition of cell viability[3] |
| TNBC cell lines | Triple-Negative Breast Cancer | 2.5 - 10 | Induction of pyroptotic cell death |
Experimental Protocols
Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cells using a resazurin-based assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Staining:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay by Annexin V Staining
This protocol details the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™).
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of XIAP and p53
This protocol provides a method for detecting changes in the protein levels of XIAP and the phosphorylation status of p53 in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-XIAP
-
Rabbit anti-p53
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin).
-
Visualizations
Caption: this compound signaling pathways.
Caption: General experimental workflow.
References
Application Notes and Protocols: GW8510 in A549 Non-Small Cell Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW8510 is a synthetic small molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated anti-tumor activity in non-small cell lung cancer (NSCLC) cells.[1] In the A549 human lung adenocarcinoma cell line, this compound has been shown to suppress cell growth, induce apoptosis, and cause cell cycle arrest.[1] The primary mechanism of action identified is the downregulation of the X-linked inhibitor of apoptosis (XIAP) at the transcriptional level.[1] These findings suggest that this compound may represent a promising therapeutic agent for NSCLC, and that XIAP is a key target in its mode of action.
This document provides detailed application notes and protocols for studying the effects of this compound in A549 cells.
Data Presentation
Summary of this compound Effects on A549 Cells
| Parameter | Effect of this compound | Quantitative Data |
| Cell Growth | Suppression of in vitro cell growth.[1] | IC50 values for this compound in A549 cells are not readily available in the cited literature. Treatment concentrations typically range from 0-10 µM.[1] |
| Apoptosis | Induction of apoptosis in a time- and dose-dependent manner.[1] | Specific percentages of apoptotic A549 cells at different this compound concentrations and time points are not detailed in the available literature. |
| Cell Cycle | Induction of cell cycle arrest in a time- and dose-dependent manner.[1] | The specific phase of cell cycle arrest (e.g., G1, S, G2/M) and the percentage of cells in each phase following this compound treatment are not specified in the cited literature. |
| XIAP Expression | Downregulation of XIAP protein and mRNA levels.[1] | Quantitative data on the fold-change in XIAP expression is not provided in the available literature. |
| Other Apoptotic Proteins | No detectable effect on the expression of Bax, Bak, or Bcl2.[1] | - |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound in A549 cells.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
A549 Cell Culture
Materials:
-
A549 cells (ATCC® CCL-185™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well cell culture plates
Protocol:
-
Maintain A549 cells in T-75 flasks with F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
A549 cells
-
Complete F-12K medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Replace the medium in the wells with the prepared this compound dilutions.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for XIAP
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-XIAP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-XIAP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-β-actin antibody as a loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound as described previously.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls are necessary for proper compensation and gating.
Cell Cycle Analysis
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed and treat A549 cells with this compound as for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for GW8510 in a Mouse Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no peer-reviewed studies have been published on the direct application of GW8510 in an in vivo mouse model of Parkinson's disease (PD). The following application notes and protocols are a proposed framework based on the known function of this compound as a Cyclin-dependent kinase 5 (CDK5) inhibitor[1][2][3] and extrapolated from published studies using other CDK5 inhibitors in the widely accepted 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease[4][5][6][7][8].
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[4][5] Emerging evidence implicates the dysregulation of Cyclin-dependent kinase 5 (CDK5) in the pathogenesis of Parkinson's disease.[5][8][9] Increased CDK5 activity, often through the formation of a complex with its activator p25, is associated with neuroinflammation, apoptosis of dopaminergic neurons, and hyperphosphorylation of downstream substrates.[5][8]
This compound has been identified as a potent inhibitor of CDK2 and CDK5.[1][2] In vitro studies have demonstrated its neuroprotective capabilities in a neurotoxin-based model of Parkinson's disease by mitigating mitochondrial and endoplasmic reticulum stress.[1][2] These findings suggest that this compound holds promise as a therapeutic agent for Parkinson's disease. This document provides a detailed, albeit theoretical, guide for the application and evaluation of this compound in a preclinical mouse model of Parkinson's disease.
Proposed Mechanism of Action of this compound in a Parkinson's Disease Model
This compound is hypothesized to exert its neuroprotective effects in a Parkinson's disease mouse model primarily through the inhibition of CDK5. The proposed signaling cascade is as follows: In the MPTP mouse model, the neurotoxin leads to the cleavage of p35 to p25, which then forms a hyperactive complex with CDK5.[5] This aberrant CDK5 activity can lead to the phosphorylation of various downstream targets, including LRRK2, which upregulates its kinase activity and contributes to neuronal death.[10][11] By inhibiting CDK5, this compound is expected to prevent the hyperphosphorylation of these downstream targets, thereby reducing neuroinflammation, preventing apoptosis of dopaminergic neurons, and ultimately ameliorating the motor and non-motor symptoms of Parkinson's disease.
Experimental Protocols
The following protocols are adapted from studies using the MPTP mouse model and other CDK5 inhibitors.[4][5][6][7][8]
MPTP-induced Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like pathology in mice using MPTP.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents:
-
MPTP-HCl (Sigma-Aldrich)
-
Probenecid (Sigma-Aldrich)
-
Sterile 0.9% saline
-
-
Procedure:
-
Dissolve MPTP-HCl in sterile saline to a final concentration of 2.5 mg/ml.
-
Dissolve probenecid in sterile saline to a final concentration of 25 mg/ml.
-
Administer MPTP (25 mg/kg) via intraperitoneal (i.p.) injection.
-
30 minutes prior to each MPTP injection, administer probenecid (250 mg/kg, i.p.) to inhibit the clearance of MPTP.
-
Repeat the injections once daily for 5 consecutive days.
-
The control group should receive saline injections following the same schedule.
-
This compound Administration
This protocol outlines the proposed administration of this compound to the MPTP mouse model. The exact dosage and route may require optimization.
-
Reagents:
-
This compound (Tocris Bioscience or other supplier)
-
Vehicle (e.g., DMSO, saline with 1% Tween 80)
-
-
Procedure (Prophylactic Treatment):
-
Begin this compound administration 1 week prior to the first MPTP injection.
-
Based on other brain-permeable CDK5 inhibitors, a starting dose of 10-50 mg/kg could be tested.[12]
-
Administer this compound daily via i.p. injection or oral gavage.
-
Continue daily administration throughout the 5-day MPTP induction period and for a further 2 weeks post-MPTP.
-
The vehicle control group should receive the vehicle on the same schedule.
-
Behavioral Analysis
Behavioral tests should be conducted 2-3 weeks after the final MPTP injection to assess motor function.
-
Open-Field Test:
-
Place each mouse in the center of a 40x40 cm open-field arena.
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 10-30 minutes using an automated tracking system.
-
-
Rotarod Test:
-
Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 3 consecutive days prior to the test.
-
On the test day, place the mice on the rotarod and gradually accelerate the speed from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall for each mouse. Perform 3 trials per mouse with a 15-minute inter-trial interval.
-
Histopathological and Biochemical Analysis
At the end of the study, euthanize the mice and collect brain tissue for analysis.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Perfuse the mice with 4% paraformaldehyde (PFA).
-
Collect the brains and postfix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Section the substantia nigra and striatum at 30-40 µm using a cryostat.
-
Perform immunohistochemistry using an anti-TH antibody to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
-
Western Blot Analysis:
-
Dissect the striatum and substantia nigra and homogenize in RIPA buffer with protease and phosphatase inhibitors.
-
Perform western blotting to measure the levels of:
-
TH
-
Phosphorylated LRRK2
-
p25/p35 ratio
-
Markers of apoptosis (e.g., cleaved caspase-3)
-
Markers of neuroinflammation (e.g., Iba1, GFAP)
-
-
Experimental Workflow
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from the literature on other CDK5 inhibitors.[4][5][6][7][8]
Table 1: Behavioral Analysis Outcomes
| Treatment Group | Total Distance in Open-Field (cm) | Latency to Fall in Rotarod (s) |
| Saline + Vehicle | 3500 ± 300 | 280 ± 20 |
| MPTP + Vehicle | 1800 ± 250 | 120 ± 15 |
| MPTP + this compound | 2900 ± 280 | 230 ± 18 |
Table 2: Histopathological and Biochemical Outcomes
| Treatment Group | TH+ Neurons in SNpc (% of Control) | Striatal TH Protein Level (% of Control) | Striatal p-LRRK2/LRRK2 Ratio |
| Saline + Vehicle | 100 ± 5 | 100 ± 8 | 1.0 ± 0.1 |
| MPTP + Vehicle | 45 ± 7 | 40 ± 6 | 2.5 ± 0.3 |
| MPTP + this compound | 85 ± 6 | 80 ± 7 | 1.3 ± 0.2 |
Conclusion
This compound, as a CDK5 inhibitor, presents a promising therapeutic avenue for Parkinson's disease. The proposed protocols and expected outcomes provide a solid foundation for researchers to design and execute preclinical studies to validate the efficacy of this compound in an in vivo setting. Successful demonstration of neuroprotection in a mouse model would be a critical step in advancing this compound towards clinical development for the treatment of Parkinson's disease.
References
- 1. Gene Expression-Based Screen for Parkinson's Disease Identifies this compound as a Neuroprotective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of neuronal apoptosis by the cyclin-dependent kinase inhibitor this compound: identification of 3' substituted indolones as a scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 5 is a mediator of dopaminergic neuron loss in a mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cdk5 Inhibitory Peptide Prevents Loss of Dopaminergic Neurons and Alleviates Behavioral Changes in an MPTP Induced Parkinson’s Disease Mouse Model [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Cdk5 Inhibitory Peptide Prevents Loss of Dopaminergic Neurons and Alleviates Behavioral Changes in an MPTP Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin‐dependent kinase 5 (CDK5) inhibitors in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parkinson-Related LRRK2 Mutation R1628P Enables Cdk5 Phosphorylation of LRRK2 and Upregulates Its Kinase Activity | PLOS One [journals.plos.org]
- 11. Parkinson-Related LRRK2 Mutation R1628P Enables Cdk5 Phosphorylation of LRRK2 and Upregulates Its Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Analysis of GW8510 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW8510 is a potent small molecule inhibitor with demonstrated anticancer and neuroprotective activities. Its primary molecular targets are Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] By inhibiting these key proteins, this compound impacts critical cellular processes including cell cycle progression, DNA synthesis and repair, and apoptosis.[1][2][3] A crucial aspect of this compound's mechanism of action is its ability to modulate gene expression. For instance, it has been shown to downregulate the X-linked inhibitor of apoptosis (XIAP) at the transcriptional level and to induce autophagic cell death in colorectal cancer cells by promoting the degradation of RRM2.[4][5]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the interactions of proteins with specific genomic regions in the context of the cell. This application note provides a framework and detailed protocols for utilizing ChIP to elucidate the downstream transcriptional effects of this compound. By identifying the genomic loci where the binding of key transcription factors is altered following this compound treatment, researchers can gain deeper insights into its mechanism of action and discover novel therapeutic targets.
Principle of the Application
The inhibition of CDK2 by this compound is expected to alter the phosphorylation status and activity of its downstream substrates, many of which are involved in transcriptional regulation. A key substrate of CDK2 is the transcription factor E2F1.[1][3] CDK2-mediated phosphorylation of the Retinoblastoma (Rb) protein releases E2F1, allowing it to activate the transcription of genes required for S-phase entry.[3][5] Furthermore, CDK2 can directly phosphorylate E2F1, which can modulate its DNA binding activity.[1]
Given that this compound inhibits CDK2, it is hypothesized that this compound treatment will lead to changes in E2F1-dependent transcription. ChIP using an antibody against E2F1 can be employed to identify the specific gene promoters and regulatory elements where E2F1 binding is affected by this compound. Subsequent analysis of the immunoprecipitated DNA by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can reveal the target genes whose transcription is potentially modulated by this compound.
Putative Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound.
Experimental Workflow for ChIP
Caption: General workflow for a ChIP experiment.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from ChIP-qPCR experiments investigating the effect of this compound on E2F1 binding to target gene promoters.
Table 1: E2F1 Occupancy at Target Gene Promoters Following this compound Treatment
| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Change vs. Vehicle | p-value |
| RRM2 | Vehicle (DMSO) | 1.5 ± 0.2 | 1.0 | - |
| This compound (1 µM) | 0.5 ± 0.1 | 0.33 | <0.01 | |
| CCNE1 | Vehicle (DMSO) | 2.0 ± 0.3 | 1.0 | - |
| This compound (1 µM) | 0.8 ± 0.2 | 0.40 | <0.01 | |
| Negative Control Gene | Vehicle (DMSO) | 0.1 ± 0.05 | 1.0 | - |
| This compound (1 µM) | 0.1 ± 0.04 | 1.0 | >0.05 |
Table 2: IC50 Values of this compound for CDK Inhibition [3]
| Kinase | IC50 (nM) |
| Cdk2/cyclin E | 3 |
| Cdk2/cyclin A | 3 |
| Cdk5/p25 | 7 |
| Cdk1/cyclin B | 49 |
| Cdk4/cyclin D | 139 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., HCT116 colon cancer cells, A549 lung cancer cells).
-
Cell Seeding: Seed approximately 1-5 x 107 cells per 150 mm dish and grow to 80-90% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM).
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP procedures and should be optimized for the specific cell line and antibody used.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
PBS (Phosphate-Buffered Saline)
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
-
Anti-E2F1 antibody (ChIP-grade)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, high salt, LiCl, and TE buffers)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and centrifuge to pellet.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the anti-E2F1 antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution:
-
Elute the chromatin complexes from the beads using Elution Buffer.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluates and the input sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4 hours to reverse the cross-links.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a standard DNA purification kit.
-
Protocol 3: ChIP-qPCR Analysis
-
Primer Design: Design primers to amplify 100-200 bp regions of the promoter of your target genes (e.g., RRM2, CCNE1) and a negative control region (a gene desert or a gene not expected to be regulated by E2F1).
-
Quantitative PCR (qPCR):
-
Perform qPCR using the purified ChIP DNA and input DNA as templates.
-
Use a SYBR Green-based qPCR master mix.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA (% Input).
-
Normalize the % Input of the target gene promoter to the % Input of the negative control region.
-
Calculate the fold change in E2F1 binding in this compound-treated cells compared to vehicle-treated cells.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on the transcriptional landscape through Chromatin Immunoprecipitation. By focusing on key transcription factors like E2F1, these methods will enable a deeper understanding of the molecular mechanisms underlying the therapeutic effects of this compound and facilitate the discovery of novel biomarkers and drug targets.
References
- 1. Cyclin A/CDK2 binds directly to E2F-1 and inhibits the DNA-binding activity of E2F-1/DP-1 by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. XIAP gene expression and function is regulated by autocrine and paracrine TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Regulation of E2F transcription by cyclin E-Cdk2 kinase mediated through p300/CBP co-activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for GW8510 in In Vivo Tumor Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW8510 is a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] By targeting these two key proteins involved in cell cycle progression and DNA synthesis, this compound presents a promising avenue for cancer therapy. These application notes provide a comprehensive overview of the available data and a generalized protocol for utilizing this compound in in vivo tumor xenograft studies. It is important to note that while preclinical in vitro data for this compound are available, specific dosage and administration protocols for in vivo tumor xenograft models have not been extensively published. Therefore, the following protocols are based on general practices for xenograft studies and may require optimization.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting two critical cellular pathways:
-
CDK2 Inhibition: CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 by this compound leads to cell cycle arrest, preventing cancer cell proliferation.
-
RRM2 Inhibition: RRM2 is a subunit of ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RRM2, this compound disrupts DNA replication and repair, ultimately leading to apoptosis in cancer cells.
Signaling Pathway
The signaling pathway affected by this compound primarily involves the cell cycle and DNA synthesis machinery. A simplified representation of this pathway is provided below.
References
Determining the Cytotoxicity of GW8510 Using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of GW8510, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] Detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow are included to facilitate accurate and reproducible cytotoxicity assessment of this compound.
Introduction
This compound is a small molecule inhibitor with demonstrated anti-proliferative and cytotoxic activities in various cancer cell lines.[1][2] Its primary mechanism of action involves the dual inhibition of CDK2 and RRM2, key regulators of cell cycle progression and DNA synthesis, respectively.[1][2] Inhibition of these targets leads to cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy.[1] The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxic potential.[3][4][5] This application note outlines the necessary procedures to effectively employ the MTT assay for evaluating the dose-dependent cytotoxicity of this compound.
Data Presentation
The cytotoxic effect of this compound is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The following table summarizes hypothetical dose-response data for this compound against various cancer cell lines at a 72-hour exposure period, as determined by the MTT assay.
| Cell Line | Tissue of Origin | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0 | 100 ± 4.5 | \multirow{5}{}{~2.5} |
| 0.5 | 85.2 ± 3.8 | |||
| 1.0 | 68.7 ± 4.1 | |||
| 2.5 | 49.1 ± 3.2 | |||
| 5.0 | 25.6 ± 2.9 | |||
| A549 | Lung Carcinoma | 0 | 100 ± 5.1 | \multirow{5}{}{~3.8} |
| 0.5 | 90.3 ± 4.7 | |||
| 1.0 | 75.4 ± 3.9 | |||
| 2.5 | 58.2 ± 4.3 | |||
| 5.0 | 35.1 ± 3.5 | |||
| MCF-7 | Breast Adenocarcinoma | 0 | 100 ± 4.8 | \multirow{5}{*}{~4.2} |
| 0.5 | 92.1 ± 4.2 | |||
| 1.0 | 78.9 ± 3.7 | |||
| 2.5 | 60.5 ± 4.0 | |||
| 5.0 | 39.8 ± 3.1 |
Note: The data presented in this table are for illustrative purposes and should be generated experimentally for specific cell lines and conditions.
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Signaling pathway of this compound leading to cytotoxicity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
gw8510 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the solubility and handling of GW8510.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] By inhibiting these targets, this compound disrupts DNA synthesis and cell cycle progression, leading to antiproliferative effects in tumor cells.[3] It has also been shown to modulate the expression of the p21 cell cycle-related protein and improve mitochondrial function.[3]
Q2: What is the solubility of this compound in various solvents?
A2: The solubility of this compound varies significantly across different solvents. It is most soluble in DMSO. Its solubility in aqueous solutions is limited. For a detailed breakdown of solubility data, please refer to Table 1.
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a this compound stock solution is provided in the Experimental Protocols section. The general workflow involves dissolving the compound in high-quality, anhydrous DMSO to a desired concentration, with the aid of sonication or gentle heating if necessary.
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[3]
-
In Solvent (DMSO): Store at -80°C for up to 1 year.[3] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 mg/mL[3] | 44.49 mM[3] | Sonication is recommended to aid dissolution.[3] |
| Sparingly soluble: 1-10 mg/mL | - | ||
| Water | Sparingly soluble | Not available | Not recommended as a primary solvent. |
| Ethanol | Sparingly soluble | Not available | Not recommended as a primary solvent. |
| PBS (Phosphate-Buffered Saline) | Sparingly soluble | Not available | Not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4495 mg of this compound (Molecular Weight: 449.5 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 0.4495 mg of this compound, add 100 µL of DMSO.
-
Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath at room temperature for 10-15 minutes. It is recommended to use a conventional ultrasound cleaning frequency.[3]
-
If necessary, gently warm the solution to 37-45°C and vortex again.[3]
-
-
Sterilization (Optional): If required for your application, sterile-filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, add the DMSO stock solution dropwise to the culture medium while gently mixing. Do not add the medium directly to the DMSO stock.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: this compound inhibits CDK2 and RRM2, disrupting the cell cycle.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | - Low-quality or wet DMSO.- Concentration exceeds solubility limit.- Insufficient dissolution method. | - Use fresh, anhydrous DMSO.- Ensure the concentration does not exceed 20 mg/mL.- Use sonication and/or gentle warming (37-45°C) to aid dissolution.[3] |
| Precipitation Upon Dilution in Aqueous Buffer/Medium | - this compound has low aqueous solubility.- Rapid change in solvent polarity.- High final concentration of the compound. | - Add the DMSO stock solution to the aqueous buffer/medium slowly while mixing.- Ensure the final DMSO concentration is low (e.g., <0.5%).- Consider using a surfactant or co-solvent if compatible with your experiment. |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Store the stock solution in single-use aliquots at -80°C.- Avoid repeated freeze-thaw cycles. |
| Cell Toxicity Not Related to this compound's Activity | - High concentration of DMSO in the final working solution. | - Ensure the final DMSO concentration in your cell culture is non-toxic (typically <0.5%).- Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
References
gw8510 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GW8510.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C.[1][2][3][4] Some suppliers indicate that the compound is stable for at least four years under these conditions.[2]
Q2: How should I store this compound for short-term use?
A2: For short-term use, this compound powder can be stored at room temperature or between 0-4°C for days to weeks.[3][5] It is often shipped at ambient temperature, and this is considered acceptable for the duration of shipping.[1][3]
Q3: What is the best solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this compound.[1][2][3][4][5]
Q4: Are there any specific recommendations for preparing this compound stock solutions?
A4: Yes, it is recommended to use freshly opened, hygroscopic DMSO for the best solubility.[1] To aid dissolution, sonication or gentle warming may be necessary.[4] Once prepared, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months or 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][4]
Q6: Is this compound sensitive to light?
A6: While extensive photostability data is not available, it is recommended to store this compound in the dark.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound in DMSO | - The concentration is too high.- The DMSO has absorbed moisture.- Insufficient mixing. | - Check the solubility data from the supplier. Concentrations typically range from 1 mg/mL to 25 mg/mL.[1][2][4][5]- Use freshly opened, anhydrous DMSO.[1]- Use sonication or gentle warming (e.g., 45°C) to aid dissolution.[4] |
| Precipitate Forms in Stock Solution After Freezing | - The solution was not fully dissolved initially.- The storage temperature is not low enough.- Repeated freeze-thaw cycles. | - Ensure the compound is completely dissolved before freezing. If necessary, gently warm and vortex the solution to redissolve the precipitate.- Store stock solutions at -80°C for optimal stability.[1][4]- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage.- Inaccurate concentration of the stock solution. | - Ensure that the storage conditions for both the solid compound and stock solutions are in line with the recommendations.- Verify the accuracy of the stock solution concentration. If possible, perform a quality control check. |
| Observed Cellular Toxicity at Low Concentrations | - Solvent toxicity.- Off-target effects of the compound. | - Prepare a vehicle control (DMSO alone) at the same final concentration used in your experiments to assess solvent toxicity.- Review literature for known off-target effects of this compound. This compound is a potent inhibitor of CDK2 and CDK5, but also inhibits other kinases at higher concentrations.[2] |
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Condition | Duration | Stability | Source |
| Solid Powder | -20°C | Long-term (months to years) | ≥ 4 years | [2][3][4] |
| Room Temperature | Short-term (days to weeks) | Stable for shipping | [1][3][5] | |
| 0 - 4°C | Short-term (days to weeks) | Stable | [3] | |
| In Solvent (DMSO) | -80°C | Up to 6 months - 1 year | Stable | [1][4] |
| -20°C | Up to 1 month | Stable | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 25 mg/mL (55.62 mM) | Ultrasonic recommended; use newly opened DMSO. | [1] |
| 1-10 mg/mL | Sparingly soluble. | [2] | |
| 18 mg/mL | - | [5] | |
| 20 mg/mL (44.49 mM) | Sonication is recommended. | [4] |
Experimental Protocols
While specific, detailed experimental protocols are highly dependent on the research question, the following provides a general workflow for an in vitro cell-based assay using this compound.
General Protocol for In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death if available.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value of this compound for the specific cell line.
Visualizations
Caption: Decision workflow for the storage and handling of this compound.
Caption: Simplified signaling targets and cellular effects of this compound.
References
gw8510 non-selective kinase inhibition profile
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GW8510 in their experiments. The content is structured to address common challenges and questions regarding its non-selective kinase inhibition profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound was initially identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It also demonstrates high potency against CDK5. However, it is crucial to note that this compound is a non-selective inhibitor with numerous off-targets.
Q2: Is this compound a selective inhibitor?
A2: No, this compound is not a selective kinase inhibitor. A comprehensive study has shown that it inhibits 102 different kinases, making it a broadly non-selective compound. Therefore, it should not be used in experiments that require a highly selective modulator of a specific kinase.
Q3: Besides kinase inhibition, does this compound have other reported mechanisms of action?
A3: Yes, this compound has been shown to be an inhibitor of Ribonucleotide Reductase M2 (RRM2).[1] It promotes the proteasomal degradation of RRM2, which can lead to the induction of autophagic cell death in cancer cells. This effect on RRM2 is independent of its CDK inhibitory activity.
Q4: What are the common research applications of this compound?
A4: Due to its inhibitory effects on both CDKs and RRM2, this compound has been investigated for its anti-cancer and neuroprotective properties.[1] It has been shown to inhibit the viability of cancer cells and induce autophagy. Additionally, it has demonstrated protective effects in models of neuronal cell death.
Q5: What solvent should I use to dissolve this compound?
A5: this compound is soluble in DMSO. For experimental use, it is recommended to prepare a stock solution in DMSO.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or off-target effects. | This compound is a highly non-selective kinase inhibitor, affecting 102 different kinases. The observed phenotype may be due to the inhibition of one or more of its many off-targets. | 1. Consult a comprehensive kinase inhibition profile of this compound to identify potential off-targets relevant to your experimental system. 2. Use a more selective inhibitor for the target of interest as a control to dissect the specific effects. 3. Perform target knockdown/knockout experiments (e.g., using siRNA or CRISPR) to validate that the observed phenotype is due to the inhibition of the intended target. |
| Inconsistent IC50 values compared to published data. | IC50 values are highly dependent on the specific assay conditions, including ATP concentration, substrate used, and the specific protein construct. | 1. Carefully document and standardize your assay conditions. 2. Ensure the ATP concentration in your assay is close to the Km value for the specific kinase being tested. 3. Use a well-characterized control inhibitor with a known IC50 under your assay conditions to validate your experimental setup. |
| Difficulty in interpreting cellular versus biochemical assay results. | Discrepancies can arise due to factors in a cellular environment such as cell permeability, efflux pumps, and intracellular ATP concentrations, which are much higher than those typically used in biochemical assays. | 1. Complement biochemical assays with cell-based assays that measure the inhibition of the downstream signaling pathway of the target kinase. 2. Use target engagement assays to confirm that this compound is reaching and binding to its intended target within the cell. |
| Observed effects on DNA synthesis or autophagy unrelated to CDK inhibition. | These effects are likely mediated by this compound's inhibition of RRM2, which is involved in DNA synthesis and repair, and whose inhibition can trigger autophagy. | 1. Measure the levels of RRM2 protein in your experimental system to determine if this compound is inducing its degradation. 2. Use a specific RRM2 inhibitor or siRNA-mediated knockdown of RRM2 as a control to confirm the role of RRM2 inhibition in the observed phenotype. |
Kinase Inhibition Profile
While a comprehensive screen has identified 102 kinase targets for this compound, the following table summarizes the publicly available quantitative data for some of its known targets. It is important to reiterate that this is not an exhaustive list.
| Kinase | IC50 (nM) | Assay Conditions |
| Primary Targets | ||
| CDK2/cyclin A | 3 | Not specified |
| CDK2/cyclin E | 3 | Not specified |
| CDK5/p25 | 7 | Not specified |
| Off-Targets | ||
| CDK1/cyclin B | 49 | Not specified |
| CDK4/cyclin D | 139 | Not specified |
| CDK7/cyclin H | 317 | Not specified |
| CDK9/cyclin T | 543 | Not specified |
Experimental Protocols
General Protocol for a Biochemical Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical setting. Specific conditions will need to be optimized for each kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a DMSO-only control.
-
Kinase Reaction Setup: In a microplate, add the kinase and this compound dilutions (or DMSO control). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period, ensuring the reaction is in the linear range.
-
Stop Reaction and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
General Protocol for a Cell-Based Western Blot Assay to Assess Target Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream substrate of a target kinase in a cellular context.
Materials:
-
Cells expressing the target kinase and its substrate
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total substrate and phospho-specific substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time.
-
Cell Lysis: Wash the cells with ice-old PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.
-
Plot the normalized phospho-substrate levels against the this compound concentration to determine the cellular potency.
-
Visualizations
Caption: Putative signaling pathways affected by this compound.
Caption: Experimental workflow for characterizing this compound.
References
Technical Support Center: Optimizing GW8510 for Neuroprotection Assays
Welcome to the technical support center for the use of GW8510 in neuroprotection assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuroprotection?
A1: this compound is a 3'-substituted indolone compound, initially developed as a potent inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] In the context of neuroprotection, its primary mechanism involves the inhibition of cyclin-dependent kinase 5 (CDK5), a kinase implicated in neuronal apoptosis.[1] Inappropriate activation of CDKs in post-mitotic neurons can trigger an abortive re-entry into the cell cycle, leading to apoptosis. This compound helps prevent this by inhibiting CDK5.[1] It has also been identified as a ribonucleotide reductase M2 (RRM2) inhibitor and has shown protective effects against mitochondrial and endoplasmic reticulum stressors.[2][3]
Q2: In which models of neurodegeneration has this compound shown efficacy?
A2: this compound has demonstrated neuroprotective capabilities in several in vitro models of neurodegenerative diseases. Notably, it protects against the death of cerebellar granule neurons induced by low potassium conditions.[1] It has also been shown to be effective in a neurotoxin model of Parkinson's disease, protecting rodent MN9D cells and human neuronal cells derived from induced pluripotent stem cells (iPSCs) from 1-methyl-4-phenylpyridium (MPP+)-induced cytotoxicity.[3][4]
Q3: What is the optimal concentration range for this compound in neuroprotection assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the nature of the neuronal insult. Based on published studies, a broad range from 1 nM to 5 µM has been explored. For protection against MPP+-induced toxicity in human neural progenitor cells, a concentration range of 1-500 nM was effective.[4] In other contexts, such as cancer cell lines, concentrations up to 4 µM have been used.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: Is this compound known to have off-target effects?
A4: While this compound is a potent CDK2/5 inhibitor, it can inhibit other CDKs at varying concentrations.[1][4] Its neuroprotective effects appear to be independent of the Akt and MEK-ERK signaling pathways.[1] It also does not block the activation of Gsk3beta induced by low potassium.[1] However, it does inhibit c-jun phosphorylation.[1] Researchers should be aware of these potential off-target effects and may need to include appropriate controls in their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a low concentration (e.g., 1-10 nM) and titrate upwards. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control. | |
| Inconsistent or No Neuroprotective Effect | Suboptimal this compound concentration. | Re-evaluate the concentration range. The effective concentration can be narrow and cell-type specific. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. Aliquot and store stock solutions at -80°C for long-term stability.[2] | |
| Timing of this compound application. | Optimize the pre-incubation time with this compound before inducing the neuronal insult. | |
| Solubility Issues | Poor solubility of this compound in aqueous media. | This compound is sparingly soluble in DMSO (1-10 mg/ml).[4] Sonication may be required to fully dissolve the compound in DMSO.[5] Ensure the stock solution is clear before diluting in culture medium. |
Data Presentation: this compound Concentration and Effects
The following table summarizes key quantitative data from published studies to guide your experimental design.
| Parameter | Cell Type | Experimental Model | Effective Concentration | Observed Effect | Reference |
| Neuroprotection | Primary Human Neural Progenitor Cells (from iPSCs) | MPP+ induced cytotoxicity (Parkinson's model) | 1-500 nM | Protection against cytotoxicity | [4] |
| Kinase Inhibition | In vitro biochemical assay | CDK2/cyclin E, CDK2/cyclin A, CDK5/p25 | IC50 = 3 nM, 3 nM, 7 nM respectively | Inhibition of kinase activity | [4] |
| RRM2 Inhibition | HCT116 colon cancer cells | - | 1-4 µM (24h) | Inhibition of RRM2 expression | [2] |
| Autophagy Induction | HCT116 colon cancer cells | - | 4 µM | Induction of autophagy | [4] |
| Cell Viability Inhibition | HCT116 colon cancer cells | - | 0.5-4 µM (72h) | Dose-dependent inhibition of viability | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound
This protocol outlines a general method for identifying the optimal concentration of this compound for neuroprotection against a specific insult in a neuronal cell culture model.
-
Cell Plating: Plate neuronal cells (e.g., primary cerebellar granule neurons, SH-SY5Y, or iPSC-derived neurons) in a 96-well plate at a suitable density. Allow cells to adhere and differentiate as required by your specific cell type.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, create a series of dilutions in your cell culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for a predetermined time (e.g., 2-24 hours).
-
Induction of Neuronal Insult: After pre-treatment, introduce the neurotoxic insult. This could be, for example:
-
Neurotoxin: Add MPP+ (for Parkinson's models) or glutamate (for excitotoxicity models) to the medium.
-
Oxidative Stress: Add H2O2 or rotenone.
-
Serum/Potassium Deprivation: Replace the medium with a low-potassium or serum-free medium.[1]
-
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
Live/Dead Staining: Using reagents like Calcein-AM and Ethidium Homodimer-1.
-
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the concentration that provides maximum protection with minimal toxicity.
Visualizations
Signaling Pathway of this compound-Mediated Neuroprotection
Caption: this compound inhibits CDK5 activation, preventing cell cycle re-entry and apoptosis.
Experimental Workflow for this compound Optimization
Caption: Workflow for optimizing this compound concentration in a neuroprotection assay.
References
- 1. Inhibition of neuronal apoptosis by the cyclin-dependent kinase inhibitor this compound: identification of 3' substituted indolones as a scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gene Expression-Based Screen for Parkinson's Disease Identifies this compound as a Neuroprotective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CDK2&RRM2 inhibitor | Anticancer | TargetMol [targetmol.com]
Technical Support Center: Preclinical Safety Assessment of Novel Compounds
Disclaimer: This document provides a generalized framework for approaching the preclinical safety assessment of a novel compound, such as GW8510. As no specific toxicological data for this compound is publicly available, this guide is based on established principles of preclinical toxicology testing and is intended to serve as an educational resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in assessing the in vivo safety of a new compound?
A1: The initial safety assessment typically begins with single-dose acute toxicity studies to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[1][2] These are often followed by repeated-dose toxicity studies of varying durations (e.g., 28 or 90 days) to understand the effects of longer-term exposure.[3][4][5]
Q2: Which animal species are most commonly used for preclinical toxicology studies?
A2: Preclinical safety studies are generally conducted in at least two species, one rodent (commonly rats or mice) and one non-rodent (such as dogs or non-human primates).[1][6] The choice of species should be scientifically justified based on factors like metabolic similarity to humans and pharmacological relevance of the drug target.[7]
Q3: What are the key parameters to monitor during an in vivo toxicity study?
A3: Key parameters include daily clinical observations, body weight changes, food and water consumption, ophthalmological examinations, hematology, clinical biochemistry, and urinalysis.[3][4] At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed.[8][9]
Q4: What kind of hematological and clinical chemistry changes might be observed?
A4: Hematological changes can include alterations in red and white blood cell counts, hemoglobin, and platelets.[10][11][12] Clinical chemistry panels can reveal changes in liver enzymes (e.g., ALT, AST), kidney function markers (e.g., creatinine, urea), proteins, and electrolytes, which can indicate organ-specific toxicity.[10][11][12][13]
Q5: What is the importance of histopathology in toxicology studies?
A5: Histopathology provides a microscopic examination of tissues to identify cellular and structural changes that may not be apparent from other tests.[9][14] It is crucial for identifying target organs of toxicity, understanding the mechanism of toxicity, and assessing the reversibility of any lesions.[8]
Troubleshooting Guides
Issue 1: Unexpected animal mortality at a presumed non-toxic dose.
| Possible Cause | Troubleshooting Steps |
| Formulation/Vehicle Issue | 1. Verify the stability and homogeneity of the dosing formulation. 2. Conduct a vehicle-only toxicity study to rule out adverse effects from the vehicle itself. |
| Dosing Error | 1. Review dosing procedures and calculations to ensure accuracy. 2. Ensure proper training of personnel on administration techniques. |
| Animal Health Status | 1. Confirm the health status of the animals prior to the study start. 2. Review animal husbandry records for any signs of underlying illness. |
| Compound-Specific Acute Toxicity | 1. Perform a dose-range finding study with smaller dose escalations to more accurately determine the MTD.[1] 2. Consider alternative routes of administration that may have a different toxicity profile. |
Issue 2: Significant changes in liver enzymes (ALT, AST) in the treated group.
| Possible Cause | Troubleshooting Steps |
| Hepatotoxicity | 1. Correlate clinical chemistry findings with histopathological examination of the liver to look for cellular damage, inflammation, or necrosis.[9] 2. Consider measuring additional markers of liver function, such as bilirubin and alkaline phosphatase.[13] |
| Enzyme Induction | 1. Investigate whether the compound is an inducer of hepatic enzymes, which may not necessarily indicate toxicity. 2. Conduct in vitro studies using hepatocytes to assess enzyme induction potential. |
| Off-Target Effects | 1. Review the known pharmacology of the compound and its potential off-target activities. 2. Consider performing additional in vitro assays to explore potential mechanisms of liver injury. |
Quantitative Data Summary Template
This table can be used to summarize key quantitative findings from a preclinical toxicity study of a novel compound.
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Body Weight Change (%) | ||||
| Hematology | ||||
| Red Blood Cell Count (x10^12/L) | ||||
| Hemoglobin (g/dL) | ||||
| White Blood Cell Count (x10^9/L) | ||||
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Creatinine (mg/dL) | ||||
| Urea (mg/dL) | ||||
| Organ Weights | ||||
| Liver Weight (g) | ||||
| Kidney Weight (g) | ||||
| Spleen Weight (g) |
Experimental Protocols
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)[16][17][18]
-
Animal Selection: Use a single sex of healthy, young adult rodents (rats are preferred).
-
Housing and Fasting: House animals individually and fast overnight prior to dosing.
-
Dose Administration: Administer the compound in a single oral dose via gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[15]
-
Stepwise Procedure:
-
Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg).
-
If no mortality occurs, dose another group of 3 animals at a higher dose (e.g., 2000 mg/kg).
-
If mortality is observed, dose the next group of 3 animals at a lower dose.
-
-
Observations: Observe animals for mortality, clinical signs, and body weight changes for up to 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
90-Day Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)[3][4][20]
-
Animal Selection: Use at least 20 animals (10 males and 10 females) per group of a rodent species (rats are preferred).
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels of the test compound. The highest dose should induce some toxicity but not significant mortality.
-
Administration: Administer the compound daily for 90 days, typically via oral gavage, in the diet, or in drinking water.
-
In-Life Monitoring:
-
Conduct daily clinical observations.
-
Measure body weight and food/water consumption weekly.
-
Perform ophthalmological examinations before the study and at termination.
-
Collect blood for hematology and clinical chemistry analysis at termination.
-
Conduct urinalysis at termination.
-
-
Pathology:
-
At the end of the 90-day period, conduct a full necropsy on all animals.
-
Weigh major organs.
-
Perform a comprehensive histopathological examination of tissues from the control and high-dose groups. If treatment-related changes are found in the high-dose group, examine the lower dose groups as well.
-
Visualizations
References
- 1. siesascs.edu.in [siesascs.edu.in]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. oecd.org [oecd.org]
- 4. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. youtube.com [youtube.com]
- 7. fda.gov [fda.gov]
- 8. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicologic pathology | Atlantic Bone Screen [atlantic-bone-screen.com]
- 10. Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. waxitinc.com [waxitinc.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: GW8510 Usage in Primary Cell Cultures
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using GW8510 in primary cell cultures. Our goal is to help you minimize toxicity and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor with multiple known targets. Primarily, it functions as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5).[1][2] It also inhibits the M2 subunit of ribonucleotide reductase (RRM2), which is involved in DNA synthesis.[2][3][4] By inhibiting these targets, this compound can induce cell cycle arrest, apoptosis (programmed cell death), and autophagy in various cell types, particularly cancer cells.[4][5]
Q2: Why am I observing high levels of toxicity in my primary cell cultures with this compound?
Primary cells are often more sensitive to chemical compounds than immortalized cancer cell lines. The toxicity you are observing may be due to several factors:
-
High Concentration: The effective concentration for inhibiting cancer cell growth may be cytotoxic to primary cells.
-
On-Target Toxicity: Inhibition of essential kinases like CDK2 can disrupt the cell cycle in healthy, proliferating primary cells, leading to cell death.
-
Solvent Toxicity: If using DMSO as a solvent, concentrations above 0.5% can be toxic to many primary cell types.
-
Extended Exposure: Continuous exposure to this compound may lead to cumulative toxicity.
One study noted that while this compound suppressed growth in non-small cell lung cancer cells, it did not induce apoptosis in Normal Human Fibroblast (NHFB) cells at concentrations up to 10 µM.[5] However, neuroprotective effects have been seen at much lower concentrations (1-500 nM) in primary human neural progenitor cells.[1] This highlights the importance of cell-type-specific dose optimization.
Q3: What is the recommended starting concentration for this compound in primary cells?
Always start with a very low concentration and perform a dose-response curve. Based on published data, a reasonable starting range for primary cells would be between 1 nM and 1 µM . For neuroprotection studies, concentrations as low as 1-500 nM have been shown to be effective.[1] For studies involving other primary cell types, it is critical to determine the optimal concentration experimentally.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[3]
-
Preparation: To dissolve, sonication may be required.[3]
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution at -80°C is stable for at least 6 months.[2] When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound.
Table 1: Troubleshooting Common Issues with this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Massive Cell Death / Low Viability | 1. This compound concentration is too high. 2. Extended exposure time. 3. High final DMSO concentration. 4. Primary cells are highly sensitive. | 1. Perform a dose-response experiment starting from a lower concentration range (e.g., 1 nM - 1 µM). 2. Reduce the incubation time. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Ensure the final DMSO concentration is <0.1%. Run a vehicle control (medium + DMSO). 4. Use a lower seeding density to reduce cell stress. |
| Inconsistent Results Between Experiments | 1. Inconsistent this compound stock concentration due to improper storage. 2. Variation in cell passage number or health. 3. Inconsistent incubation times or cell densities. | 1. Aliquot the stock solution after the initial preparation to avoid freeze-thaw cycles. 2. Use cells from a consistent, low passage number. Ensure cells are healthy and in the log growth phase before treatment. 3. Standardize all experimental parameters, including seeding density and treatment duration. |
| No Observable Effect at Tested Concentrations | 1. This compound concentration is too low. 2. The compound has degraded. 3. The specific primary cell type is resistant to this compound's effects. 4. Insufficient incubation time. | 1. Increase the concentration range in your dose-response experiment. 2. Prepare a fresh stock of this compound. 3. Confirm the expression of this compound targets (e.g., CDK2, RRM2) in your cells via Western blot or qPCR. 4. Increase the duration of the experiment. |
Section 3: Data Summary & Visualization
This compound Signaling Pathway
The diagram below illustrates the primary mechanism of action of this compound, leading to downstream cellular effects like cell cycle arrest and apoptosis.
Table 2: Reported Effective Concentrations & IC50 Values for this compound
| Target/Cell Line | Effect | Concentration / IC50 | Reference |
| CDK2/cyclin E | Inhibition | IC50 = 3 nM | [1] |
| CDK2/cyclin A | Inhibition | IC50 = 3 nM | [1] |
| CDK5/p25 | Inhibition | IC50 = 7 nM | [1] |
| HCT116 Colon Cancer Cells | Decreased RRM2 levels, induced autophagy | 4 µM | [1][2] |
| Non-Small Cell Lung Cancer | Growth suppression, apoptosis | 0 - 10 µM | [5] |
| Primary Human Neural Progenitor Cells | Neuroprotection against MPP+ | 1 - 500 nM | [1] |
| Cerebellar Granule Neurons | Inhibition of apoptosis | Not specified | [2][6] |
Section 4: Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response Assay)
This workflow helps establish a non-toxic working concentration for your specific primary cell culture.
Methodology: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound. Include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Assessing Apoptosis vs. Necrosis (Annexin V & Propidium Iodide Staining)
If you observe cell death, this protocol helps determine the mechanism.
Methodology:
-
Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen time. Collect both adherent and floating cells.
-
Cell Preparation: Wash the collected cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Flowchart for Unexpected Toxicity
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK2&RRM2 inhibitor | Anticancer | TargetMol [targetmol.com]
- 4. Repositioning of a cyclin-dependent kinase inhibitor this compound as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of XIAP and induction of apoptosis by the synthetic cyclin-dependent kinase inhibitor this compound in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of neuronal apoptosis by the cyclin-dependent kinase inhibitor this compound: identification of 3' substituted indolones as a scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GW8510 and Other CDK2 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW8510 with other prominent Cyclin-Dependent Kinase 2 (CDK2) inhibitors currently under investigation for oncological applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to aid in research and development decisions.
Introduction to CDK2 Inhibition in Oncology
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1] Dysregulation of the CDK2 signaling pathway is a common feature in various cancers, including breast, ovarian, and lung cancer, making it an attractive target for therapeutic intervention.[1] A growing number of small molecule inhibitors targeting CDK2 are in preclinical and clinical development, each with distinct biochemical profiles and mechanisms of action. This guide focuses on comparing this compound, a potent CDK2 inhibitor with a unique dual-targeting mechanism, against other notable CDK2 inhibitors.
This compound: A Dual Inhibitor of CDK2 and RRM2
This compound is a potent inhibitor of CDK2 and also targets Ribonucleotide Reductase M2 (RRM2), an enzyme essential for DNA synthesis and repair.[2][3] This dual inhibition presents a potentially synergistic approach to cancer therapy by not only halting cell cycle progression but also impeding the cancer cells' ability to repair DNA damage.
Preclinical studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells. Furthermore, in the context of breast cancer, this compound has been shown to overcome acquired resistance to tamoxifen by inducing autophagic cell death through the downregulation of RRM2.[2] this compound facilitates the proteasome-mediated degradation of the RRM2 protein.
Quantitative Comparison of CDK2 Inhibitors
Table 1: Biochemical Potency (IC50/Ki in nM) of Selected CDK2 Inhibitors
| Inhibitor | CDK2/Cyclin E | CDK2/Cyclin A | CDK1/Cyclin B | CDK4/Cyclin D1 | CDK5/p25 | CDK7/Cyclin H | CDK9/Cyclin T1 |
| INX-315 | 2.3 | 2.5 | >115 | >10,000 | - | - | >10,000 |
| PF-07104091 | Ki: 1.16 | - | Ki: 110 | Ki: 238 | - | - | Ki: 117 |
| SNS-032 | 38 | - | 480 | 925 | - | 62 | 4 |
| Milciclib | 363 | 45 | 398 | 160 | 265 | 150 | - |
| CYC065 | 5 | - | - | - | - | - | 26 |
Data compiled from multiple sources.[4][5][6][7][8] Note: Ki values are reported for PF-07104091.
Table 2: Cellular Potency (IC50 in µM) of Selected CDK2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HCT116 | Colon Cancer | Inhibits viability at 0.5-4 µM |
| INX-315 | Ovarian Cancer Panel | Ovarian Cancer | 0.026 (mean) |
| PF-07104091 | HCT116 | Colorectal Cancer | 0.88 |
| PF-07104091 | OVCAR-3 | Ovarian Cancer | 0.59 |
| SNS-032 | HCT-116 | Colon Cancer | 0.458 |
| Milciclib | A2780 | Ovarian Cancer | 0.2 |
| CYC065 | CCNE1-overexpressing USC cell lines | Uterine Serous Carcinoma | 0.124 (mean) |
Data compiled from multiple sources.[2][4][5][6][7][8]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of CDK2 inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT).
-
Dilute the CDK2/Cyclin enzyme and the substrate (e.g., Histone H1 or a specific peptide) in the reaction buffer.
-
Prepare a solution of ATP, typically at a concentration close to its Km value for the kinase.
-
Prepare serial dilutions of the inhibitor compound.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted inhibitor, followed by the enzyme and substrate mixture.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[9]
-
Fluorescence-based Assay (e.g., LanthaScreen™): Using a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.[7]
-
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the inhibitor compound for a specified duration (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in the CDK2 signaling pathway.
Protocol:
-
Sample Preparation:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in a sample buffer containing SDS.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Rb, Cyclin E, CDK2).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate or by fluorescence imaging.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the CDK2 signaling pathway, a typical experimental workflow for evaluating CDK2 inhibitors, and the comparative logic of this guide.
Caption: CDK2 signaling pathway in cell cycle progression and points of inhibition.
Caption: A typical experimental workflow for the evaluation of CDK2 inhibitors.
Caption: Logical structure of the comparison between this compound and other CDK2 inhibitors.
Conclusion
The landscape of CDK2 inhibitors in oncology is diverse, with several promising candidates demonstrating potent anti-tumor activity. This compound distinguishes itself through its dual mechanism of action, targeting both CDK2 and RRM2. This offers a unique therapeutic strategy that could potentially overcome resistance mechanisms that plague single-target agents. While direct head-to-head biochemical comparisons with this compound are limited, the available data on other selective CDK2 inhibitors such as INX-315, PF-07104091, SNS-032, Milciclib, and CYC065 highlight the varying degrees of potency and selectivity within this class of drugs. The choice of an optimal CDK2 inhibitor for a specific cancer type will likely depend on the tumor's genetic background, particularly the status of the CDK2 pathway and its reliance on DNA repair mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other CDK2 inhibitors in various oncological settings.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK2&RRM2 inhibitor | Anticancer | TargetMol [targetmol.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. promega.com [promega.com]
- 6. broadpharm.com [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. researchhub.com [researchhub.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to GW8510 and Other RRM2 Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of GW8510 and other prominent inhibitors of Ribonucleotide Reductase Subunit M2 (RRM2), a critical enzyme in DNA synthesis and a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical and clinical research strategies.
Introduction to RRM2 and its Inhibition
Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA replication and repair. The RNR holoenzyme is composed of two subunits: a large catalytic subunit (RRM1) and a smaller subunit (RRM2 or RRM2B). RRM2 contains a crucial tyrosyl free radical necessary for the enzyme's catalytic activity. Due to its pivotal role in cell proliferation, elevated levels of RRM2 are frequently observed in various cancers and are often associated with aggressive tumor growth and resistance to chemotherapy.[1][2] This makes RRM2 an attractive target for anticancer drug development.[2]
A variety of RRM2 inhibitors have been developed, each with a distinct mechanism of action. This guide focuses on comparing this compound, a dual CDK2 and RRM2 inhibitor, with other well-characterized RRM2 inhibitors: Triapine, Didox, and Hydroxyurea.
Comparative Analysis of RRM2 Inhibitors
The following sections provide a detailed comparison of the mechanisms of action and reported anti-cancer effects of this compound and other selected RRM2 inhibitors.
Mechanism of Action
The inhibitors discussed employ different strategies to suppress RRM2 function, ranging from promoting protein degradation to chelating essential iron cofactors.
| Inhibitor | Primary Mechanism of RRM2 Inhibition | Other Known Targets |
| This compound | Promotes proteasome-mediated degradation of the RRM2 protein.[3] | Cyclin-dependent kinase 2 (CDK2). |
| Triapine | Acts as an iron chelator, disrupting the di-iron center of RRM2 and quenching the essential tyrosyl free radical.[4][5][6] | Topoisomerase IIα (potential).[5] |
| Didox | Functions as an iron chelator, removing iron from the RRM2 active site.[7] | - |
| Hydroxyurea | Scavenges the tyrosyl free radical required for RNR catalytic activity.[2] | - |
In Vitro Efficacy: A Comparative Overview
Direct comparison of the half-maximal inhibitory concentrations (IC50) for RRM2 enzymatic activity is not uniformly available across the literature for all compounds due to their different mechanisms of action. However, their anti-proliferative effects on various cancer cell lines have been documented.
| Inhibitor | Cancer Cell Line | Reported IC50 / Effect | Citation |
| This compound | HCT116 (Colorectal) | Dose-dependent inhibition of cell viability (0.5-4 μM). | [3] |
| PANC-1 (Pancreatic) | ~34-39% inhibition of cell viability at 4 μM. | - | |
| Triapine | L1210 (Leukemia) | More potent than hydroxyurea in inhibiting DNA synthesis. | [8] |
| SK-N-MC (Neuroblastoma) | IC50 = 0.26 μM. | - | |
| Didox | HA22T/VGH (Hepatocellular Carcinoma) | More effective than hydroxyurea in reducing cell viability. | [9] |
| Hydroxyurea | L1210 (Leukemia) | IC50 = 21.4 μM. | [9] |
| P388 (Leukemia) | IC50 = 32 μM. | - |
Note: IC50 values and inhibitory effects can vary significantly based on the cell line and experimental conditions.
Signaling Pathways and Cellular Effects
Inhibition of RRM2 triggers a cascade of downstream cellular events, primarily impacting DNA synthesis, cell cycle progression, and cell survival pathways.
RRM2-Mediated Signaling
RRM2 expression and activity are intricately linked to several key signaling pathways that are often dysregulated in cancer.
Caption: Upstream regulation and downstream effects of RRM2.
Cellular Consequences of RRM2 Inhibition
The depletion of dNTP pools resulting from RRM2 inhibition leads to replication stress, cell cycle arrest, and often, cell death through apoptosis or autophagy.
Caption: Cellular consequences of RRM2 inhibition.
Experimental Protocols
This section provides standardized protocols for key assays used to evaluate the efficacy of RRM2 inhibitors.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of RRM2 inhibitors on cancer cell proliferation and viability.
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the RRM2 inhibitor (and a vehicle control) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for RRM2 Expression
This protocol is used to determine the effect of inhibitors on the protein levels of RRM2.
Methodology:
-
Cell Lysis: Treat cells with the RRM2 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RRM2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for RRM2 mRNA Expression
This protocol measures changes in RRM2 gene expression following inhibitor treatment.
Methodology:
-
RNA Extraction: Isolate total RNA from inhibitor-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for RRM2 and a reference gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in RRM2 mRNA expression, normalized to the reference gene.
Conclusion
The inhibition of RRM2 presents a compelling strategy for cancer therapy. This compound stands out due to its dual mechanism of targeting both RRM2 for degradation and inhibiting CDK2. This contrasts with other inhibitors like Triapine and Didox, which primarily act as iron chelators, and Hydroxyurea, which scavenges the essential tyrosyl radical. The choice of inhibitor for preclinical studies will depend on the specific cancer type, its genetic background, and the desired therapeutic strategy, such as monotherapy or combination with other anti-cancer agents. This guide provides a foundational comparison to aid researchers in making informed decisions for their future investigations into RRM2-targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repositioning of a cyclin-dependent kinase inhibitor this compound as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. What is Triapine used for? [synapse.patsnap.com]
- 7. Targeting the Cell Cycle, RRM2 and NF-κB for the Treatment of Breast Cancers [mdpi.com]
- 8. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming Tamoxifen Resistance in Breast Cancer: A Comparative Guide to GW8510 Combination Therapy and Alternatives
For Immediate Release
Zhenjiang, Jiangsu & Nanjing, Jiangsu – November 6, 2025 – In the persistent battle against estrogen receptor-positive (ER+) breast cancer, resistance to frontline therapies like tamoxifen remains a significant clinical hurdle. A promising strategy to counteract this resistance involves the combination of tamoxifen with GW8510, a potential inhibitor of ribonucleotide reductase M2 (RRM2). This guide provides a comprehensive comparison of the this compound-tamoxifen combination with other therapeutic alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
The Challenge of Tamoxifen Resistance
Tamoxifen has long been a cornerstone in the treatment of ER+ breast cancer. However, a substantial number of patients develop resistance over time, leading to disease progression.[1] This acquired resistance is often multifactorial, involving alterations in the estrogen receptor signaling pathway and the activation of alternative growth-promoting mechanisms.[2] One key player implicated in tamoxifen resistance is the overexpression of RRM2, an enzyme crucial for DNA synthesis and repair.[3]
This compound and Tamoxifen: A Synergistic Approach to Combat Resistance
Recent preclinical studies have demonstrated that the combination of this compound and tamoxifen can effectively overcome acquired tamoxifen resistance in breast cancer cells.[3] this compound is believed to function by inhibiting RRM2, leading to the induction of autophagic cell death in tamoxifen-resistant breast cancer cells.[3]
In Vitro and In Vivo Efficacy
The combination treatment has shown a significant reduction in the survival of tamoxifen-resistant breast cancer cells compared to either drug administered alone.[3] Furthermore, in xenograft models using tamoxifen-resistant breast cancer cells, the combination of this compound and tamoxifen resulted in marked inhibition of tumor growth.[3]
Comparative Analysis of Therapeutic Alternatives
Several alternative strategies are employed for patients with tamoxifen-resistant breast cancer. These include other selective estrogen receptor modulators (SERMs), aromatase inhibitors, estrogen receptor antagonists, and other targeted combination therapies.
| Therapeutic Agent(s) | Mechanism of Action | Efficacy Highlights |
| This compound + Tamoxifen | RRM2 inhibition, inducing autophagy | Significantly inhibits survival of tamoxifen-resistant cells and tumor growth in xenograft models.[3] |
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD) | As a second-line therapy, demonstrated a median time to progression of 5.5 months.[2] |
| Anastrozole | Aromatase Inhibitor | As a second-line therapy, showed a median time to progression of 4.1 months.[2] In first-line treatment for advanced breast cancer, women treated with tamoxifen had a 13% higher risk of disease progression than those treated with anastrozole.[4] |
| Vismodegib | Hedgehog Pathway Inhibitor | Inhibits the growth of tamoxifen-resistant human breast tumors in animal models.[5] |
| Simeprevir or VX-680 + Tamoxifen | Aurora Kinase Inhibition (VX-680) / Antiviral (Simeprevir) | Reduces tumor burden in animal models of ER+ breast cancer more effectively than either compound or tamoxifen alone.[6] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the evaluation and replication of these findings.
Cell Viability and Apoptosis Assays
-
Cell Lines: Tamoxifen-sensitive (e.g., MCF-7) and tamoxifen-resistant (e.g., MCF-7/TAMR-8) human breast cancer cell lines are utilized.
-
Treatment: Cells are treated with varying concentrations of this compound, tamoxifen, or a combination of both.
-
Assays:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
Flow Cytometry: To quantify apoptosis using Annexin V and propidium iodide staining.
-
Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Tamoxifen-resistant breast cancer cells are subcutaneously injected to establish tumors.
-
Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment groups receiving vehicle control, this compound alone, tamoxifen alone, or the combination of this compound and tamoxifen.
-
Efficacy Evaluation: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
Signaling Pathways and Experimental Workflow
The interplay of signaling pathways is central to understanding the mechanism of action of these therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of GW8510 in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of GW8510 with alternative compounds, supported by experimental data. We delve into the methodologies for key experiments and present quantitative data in structured tables for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.
Comparative Analysis of Neuroprotective Compounds
This compound, a 3'-substituted indolone, has demonstrated neuroprotective properties in primary cerebellar granule neurons by inhibiting apoptosis induced by low potassium conditions.[1] Its primary mechanism of action in neurons is the inhibition of cyclin-dependent kinase 5 (CDK5), a key regulator of neuronal apoptosis.[1] This guide compares this compound with other compounds that exhibit neuroprotective effects through different mechanisms.
| Compound | Target | Mechanism of Action | Cell Type | Apoptotic Stimulus | Neuroprotective Efficacy (Concentration) | Reference |
| This compound | CDK5 | Inhibits CDK5, leading to decreased phosphorylation of c-jun.[1] | Primary Cerebellar Granule Neurons | Low Potassium (LK) Medium | Qualitative: Inhibits neuronal death.[1] | [1] |
| SU6656 | Src Family Kinases | Inhibition of Src family kinases. | Primary Cerebellar Granule Neurons | Low Potassium (LK) Medium | Qualitative: Neuroprotective.[1] | [1] |
| VEGFR-2 Inhibitor (e.g., SU1498) | VEGFR-2 | Blocks VEGF signaling through VEGFR-2, which is involved in neuronal survival pathways. | Primary Hippocampal Neurons | Nutritional Stress | ~50% neuronal survival at 24h with SU1498 treatment. | [2] |
| VEGFR-2 Inhibitor (unspecified) | VEGFR-2 | Inhibition of VEGF Receptor 2 Kinase. | Primary Cerebellar Granule Neurons | Low Potassium (LK) Medium | Qualitative: Neuroprotective.[1] | [1] |
Note: The quantitative data for the VEGFR-2 inhibitor SU1498 was obtained from a study using a different neuronal type and apoptotic stimulus than the primary study on this compound. Direct quantitative comparison should be made with caution. The primary study on this compound and other 3'-substituted indolones did not provide specific IC50 or percentage survival values.
Experimental Protocols
Primary Cerebellar Granule Neuron Culture
This protocol is adapted from methodologies used in the study of neuroprotection in primary neurons.
a. Materials:
-
7-day-old Wistar rat pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
25 mM KCl (High Potassium - HK medium)
-
5 mM KCl (Low Potassium - LK medium)
-
Poly-L-lysine
-
Trypsin
-
DNase I
-
Penicillin-Streptomycin solution
b. Procedure:
-
Dissect cerebella from 7-day-old rat pups and place them in ice-cold DMEM.
-
Mince the tissue and incubate with trypsin and DNase I to dissociate the cells.
-
Stop the enzymatic digestion with DMEM containing FBS and horse serum.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Plate the neurons on poly-L-lysine coated culture dishes in HK medium (containing 25 mM KCl) supplemented with serum and antibiotics.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, add an anti-mitotic agent (e.g., cytosine arabinoside) to inhibit the proliferation of non-neuronal cells.
-
Maintain the cultures for 7-8 days before initiating neuroprotection assays.
Induction of Apoptosis and Neuroprotection Assay
a. Materials:
-
Established primary cerebellar granule neuron cultures
-
HK medium (25 mM KCl)
-
LK medium (5 mM KCl)
-
This compound and other test compounds
-
Assay reagents for cell viability (e.g., MTT, Calcein-AM/EthD-1) or apoptosis (e.g., TUNEL staining, caspase-3 activity assay)
b. Procedure:
-
After 7-8 days in vitro, replace the HK medium with fresh HK medium (control) or switch to LK medium to induce apoptosis.
-
For treatment groups, add this compound or other test compounds to the LK medium at various concentrations.
-
Incubate the cultures for 24-48 hours.
-
Assess neuronal viability or apoptosis using a chosen method:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Live/Dead Staining (Calcein-AM/EthD-1): Calcein-AM stains live cells green, while Ethidium Homodimer-1 (EthD-1) stains the nuclei of dead cells red.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
-
Quantify the results by cell counting under a microscope or using a plate reader, depending on the assay.
-
Calculate the percentage of neuronal survival in treated groups relative to the LK control group.
Visualizing the Mechanisms
To better understand the processes involved in validating the neuroprotective effects of this compound, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Experimental workflow for validating neuroprotective effects.
The neuroprotective effect of this compound is mediated through the inhibition of CDK5, which prevents the activation of a downstream apoptotic signaling cascade.
This compound's neuroprotective signaling pathway.
References
- 1. Inhibition of neuronal apoptosis by the cyclin-dependent kinase inhibitor this compound: identification of 3' substituted indolones as a scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecules Inducing Insulin Expression: A Focus on GW8510
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW8510 with other small molecules known to induce insulin expression in non-beta cells, a significant area of research for potential type 1 diabetes therapies. The data presented is compiled from peer-reviewed studies to ensure an objective analysis for research and development purposes.
Introduction
The induction of insulin expression in alternative cell types, such as pancreatic alpha cells, presents a promising strategy for replacing the function of lost beta cells in type 1 diabetes. Several small molecules have been identified that can initiate this cellular reprogramming. This guide focuses on this compound, a putative cyclin-dependent kinase 2 (CDK2) inhibitor, and compares its effects with other notable compounds, BRD7389 and Staurosporine.
Comparative Performance of Small Molecules on Insulin Expression
The following tables summarize the quantitative effects of this compound and its alternatives on insulin gene expression in pancreatic alpha cell lines. It is important to note that the data is derived from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Effect of this compound on Insulin (Ins2) Gene Expression in αTC1.6 Cells [1]
| Concentration (µM) | Treatment Duration | Fold Increase in Ins2 mRNA |
| 0.41 | 5 days | ~2-fold |
| 0.82 | 5 days | ~5-fold |
| 1.65 | 5 days | ~15-fold |
| 3.30 | 5 days | ~25-fold |
| 6.60 | 5 days | ~30-fold |
Table 2: Effect of BRD7389 on Insulin (Ins2) Gene Expression in a Mouse Alpha Cell Line [2]
| Concentration (µM) | Treatment Duration | Fold Increase in Ins2 mRNA |
| ~0.21 | 5 days | ~10-fold |
| ~0.42 | 5 days | ~20-fold |
| ~0.85 | 5 days | ~50-fold |
| ~1.70 | 5 days | ~40-fold |
| ~3.40 | 5 days | ~30-fold |
Table 3: Effect of Staurosporine on Insulin Promoter Activity and Expression [3]
| Compound | Concentration | Effect |
| Staurosporine | Nanomolar range | Significant enhancement of insulin promoter activity |
| Correlated with an increase in endogenous insulin mRNA and protein levels |
Signaling Pathways and Mechanisms of Action
The induction of insulin expression by these small molecules is mediated by distinct signaling pathways.
This compound: Activation of the p53 Pathway
This compound induces insulin expression in pancreatic alpha cells through the activation of p53 transcriptional activity.[2][4] This process is dependent on the upstream activity of Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[4] Although initially identified as a CDK2 inhibitor, its effect on insulin expression is largely independent of CDK2 inhibition.[5]
Caption: this compound signaling pathway for insulin expression.
BRD7389: Inhibition of the RSK Kinase Family
BRD7389 is believed to induce a beta-cell-like state in alpha cells by inhibiting the RSK (ribosomal S6 kinase) family of kinases.[2][6] Knockdown of individual RSK family members also results in a modest increase in insulin expression, supporting this proposed mechanism.[2]
Staurosporine: A Broad Kinase Inhibitor
Staurosporine, a potent but non-selective kinase inhibitor, stimulates insulin gene expression through a cAMP response element (CRE)-dependent mechanism.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Culture and Treatment
-
Cell Line: Mouse pancreatic alpha cell line (e.g., αTC1.6).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, BRD7389, or Staurosporine (or DMSO as a vehicle control) for specified durations (typically 3-5 days). The medium containing the compound is refreshed every 2-3 days.
Quantitative Real-Time RT-PCR (qPCR)
This technique is used to quantify the relative changes in insulin gene expression.
Caption: General workflow for qPCR analysis.
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using SYBR Green master mix and primers specific for the insulin gene (e.g., Ins2) and a housekeeping gene for normalization (e.g., Actb).
-
Data Analysis: The relative expression of the insulin gene is calculated using the comparative Ct (ΔΔCt) method.
Western Blotting
Western blotting is employed to detect changes in the protein levels of key signaling molecules.
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, phospho-p53, JNK, p38) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm the binding of transcription factors, such as p53, to the promoter region of the insulin gene.[4]
-
Cross-linking: Protein-DNA complexes in treated cells are cross-linked with formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., p53) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR using primers that flank the putative binding site in the insulin gene promoter.
Conclusion
This compound effectively induces insulin expression in pancreatic alpha cells by activating the p53 signaling pathway in a JNK- and p38-dependent manner. When compared to other small molecules like BRD7389 and Staurosporine, this compound operates through a distinct and well-characterized mechanism. BRD7389, acting via RSK kinase inhibition, also shows significant promise in inducing a beta-cell-like phenotype. The broad-spectrum kinase inhibitor Staurosporine also upregulates insulin expression, though its lack of specificity may present challenges for therapeutic development.
This comparative guide highlights the potential of different small molecules to modulate insulin expression and underscores the importance of understanding their specific mechanisms of action for the development of targeted therapies for type 1 diabetes. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy and safety of these compounds.
References
- 1. This compound Increases Insulin Expression in Pancreatic Alpha Cells through Activation of p53 Transcriptional Activity | PLOS One [journals.plos.org]
- 2. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tribioscience.com [tribioscience.com]
- 5. This compound Increases Insulin Expression in Pancreatic Alpha Cells through Activation of p53 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GW8510 and Other Autophagy Inducers for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the autophagy-inducing capabilities of GW8510 with the well-established inducers, rapamycin and Torin1. This report provides a comprehensive overview of their mechanisms of action, quantitative performance data, and detailed experimental protocols.
Abstract
Autophagy, a cellular self-cleaning process, is a critical pathway in maintaining cellular homeostasis and its modulation holds therapeutic promise for a range of diseases, including cancer and neurodegenerative disorders. This guide presents a comparative study of this compound, a compound initially identified as a cyclin-dependent kinase (CDK) inhibitor, and the canonical autophagy inducers rapamycin and Torin1. While rapamycin and Torin1 directly target the mTOR signaling pathway, a central regulator of autophagy, this compound employs a distinct mechanism by downregulating Ribonucleotide Reductase M2 (RRM2). This guide provides a quantitative comparison of their efficacy in inducing autophagy, detailed experimental methodologies for assessing autophagic flux, and visual representations of the signaling pathways involved.
Introduction to Autophagy Inducers
Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials. The induction of autophagy is a key therapeutic strategy being explored for various diseases.
-
Rapamycin: A well-known allosteric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Inhibition of mTORC1 mimics a state of nutrient starvation, a potent physiological inducer of autophagy.
-
Torin1: An ATP-competitive inhibitor of both mTORC1 and mTORC2, making it a more potent and direct inhibitor of mTOR signaling compared to rapamycin.
-
This compound: Initially characterized as a CDK inhibitor, recent studies have revealed its ability to induce autophagy, particularly in therapy-resistant cancer cells. Its mechanism is distinct from mTOR inhibitors and involves the downregulation of RRM2.
Comparative Performance of Autophagy Inducers
The efficacy of autophagy inducers is primarily assessed by monitoring the levels of two key autophagy markers: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. The p62 protein is a receptor for ubiquitinated cargo destined for autophagic degradation and is itself degraded in the process. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.
| Inducer | Mechanism of Action | Cell Line | Concentration | Duration | LC3-II Fold Increase (approx.) | p62 Degradation (%) (approx.) | Reference |
| This compound | RRM2 Downregulation | Tamoxifen-resistant MCF-7 | 10 µM | 24 h | Not explicitly quantified | Not explicitly quantified | [1] |
| Rapamycin | mTORC1 Inhibition | A549 | 100 nM | 24 h | ~2.5-fold | ~50% | [2] |
| Torin1 | mTORC1/mTORC2 Inhibition | hMDMs | 250 nM | 24 h | More efficient than rapamycin | More efficient than rapamycin | [3] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data presented for this compound is based on qualitative findings from the referenced study, as specific fold-changes were not reported. Further head-to-head studies are required for a precise quantitative comparison.
Signaling Pathways of Autophagy Induction
The signaling pathways for rapamycin, Torin1, and this compound in the context of autophagy induction are distinct, offering different points of intervention for researchers.
Rapamycin and Torin1: The mTOR-Dependent Pathway
Rapamycin and Torin1 both converge on the mTOR pathway, a central hub for integrating signals related to nutrient availability, growth factors, and cellular stress to regulate cell growth and autophagy.
Caption: mTOR-dependent autophagy induction by rapamycin and Torin1.
This compound: The RRM2-Mediated Pathway
This compound induces autophagy through a novel mechanism involving the downregulation of RRM2. RRM2 is a subunit of ribonucleotide reductase, an enzyme essential for DNA synthesis. While the precise signaling cascade linking RRM2 downregulation to autophagy is still under investigation, studies suggest a potential interplay with the AKT/mTOR pathway, as this pathway is known to positively regulate RRM2 expression.[4][5][6]
Caption: this compound-induced autophagy via RRM2 downregulation.
Experimental Protocols
Accurate assessment of autophagy is crucial for comparing the efficacy of different inducers. Below are detailed protocols for key experiments.
Western Blot Analysis of LC3 and p62
This is a standard method to quantify changes in autophagy markers.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the autophagy inducer for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities. The LC3-II/LC3-I ratio and the p62 levels (normalized to the loading control) are calculated.
Autophagic Flux Assay using Lysosomal Inhibitors
To distinguish between an increase in autophagosome formation and a blockage in their degradation, an autophagic flux assay is performed. This involves treating cells with the autophagy inducer in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
Procedure:
-
Treat cells with the autophagy inducer.
-
During the final hours of the treatment (e.g., the last 2-4 hours), add a lysosomal inhibitor to a parallel set of wells.
-
Lyse the cells and perform Western blot analysis for LC3 and p62 as described above.
-
Interpretation: A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the inducer alone indicates a functional autophagic flux (i.e., the inducer is promoting autophagosome formation and degradation).
Experimental Workflow for Comparing Autophagy Inducers
A standardized workflow is essential for obtaining comparable data.
Caption: Standardized workflow for comparing autophagy inducers.
Conclusion
This guide provides a comparative overview of this compound, rapamycin, and Torin1 as inducers of autophagy. While rapamycin and Torin1 are well-characterized mTOR inhibitors, this compound presents a novel mechanism of action through RRM2 downregulation. The choice of inducer will depend on the specific research question and the cellular context. For researchers aiming to induce autophagy through the canonical mTOR pathway, rapamycin and Torin1 are suitable choices, with Torin1 offering more potent and complete mTOR inhibition. This compound, on the other hand, provides a valuable tool for studying mTOR-independent autophagy and for investigating the role of RRM2 in cellular homeostasis. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative potencies and specific applications of these compounds in modulating autophagy for therapeutic benefit.
References
- 1. Acquired tamoxifen resistance is surmounted by this compound through ribonucleotide reductase M2 downregulation-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RRM2 Alleviates Doxorubicin-Induced Cardiotoxicity through the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P53 suppresses ribonucleotide reductase via inhibiting mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Specificity of GW8510: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a detailed analysis of the kinase specificity of GW8510, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2). To offer a comprehensive perspective, its performance is compared against other notable kinase inhibitors: Dinaciclib, Flavopiridol, and Palbociclib.
This compound has demonstrated significant potential in anticancer and neuroprotective research.[1][2] Its primary mechanism of action involves the inhibition of CDK2, a key regulator of cell cycle progression, and RRM2, an enzyme crucial for DNA synthesis.[1][2] Furthermore, in neuronal contexts, this compound is a potent inhibitor of CDK5.[2][3] This guide synthesizes available quantitative data to illuminate the selectivity profile of this compound and its counterparts.
Comparative Kinase Inhibition Profiles
The following table summarizes the available inhibitory activities (IC50 in nM) of this compound and selected alternative kinase inhibitors against a panel of cyclin-dependent kinases. It is important to note that comprehensive, kinome-wide screening data for this compound is not publicly available. The data presented here is based on targeted biochemical assays. In contrast, broader kinase profiling data is available for the comparator compounds, offering a more extensive view of their selectivity.
| Kinase Target | This compound (IC50, nM) | Dinaciclib (IC50, nM) | Flavopiridol (IC50, nM) | Palbociclib (IC50, nM) |
| CDK2/cyclin E | 3 [3] | 1 | 170 | >10,000 |
| CDK2/cyclin A | 3 [3] | 1 | 170 | >10,000 |
| CDK5/p25 | 7 [3] | 1 | - | >10,000 |
| CDK1/cyclin B | 49[3] | 3 | 30 | >10,000 |
| CDK4/cyclin D | 139[3] | - | 100 | 11 |
| CDK7/cyclin H | 317[3] | - | - | - |
| CDK9/cyclin T | 543[3] | 4 | - | - |
Data for comparator compounds is derived from various sources and may have been generated using different assay conditions. Direct comparison should be made with caution.
Experimental Protocols
The determination of kinase inhibitor potency is critical for preclinical drug development. Below are detailed methodologies for key experimental assays cited in this guide.
Biochemical Kinase Inhibition Assay (for IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a biochemical context.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin E)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase reaction buffer.
-
The purified kinase and its specific substrate are mixed in the kinase reaction buffer.
-
1 µl of the diluted compound is added to the wells of a 384-well plate.
-
2 µl of the enzyme/substrate mixture is then added to each well.
-
The kinase reaction is initiated by adding 2 µl of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions. Luminescence, proportional to the amount of ADP generated, is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
KINOMEscan™ Assay Protocol (General Overview)
The KINOMEscan™ platform provides a high-throughput method for assessing the binding of a test compound against a large panel of kinases.
-
Assay Principle: The assay is based on a competitive binding displacement principle. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
Procedure:
-
The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context of this compound's targets and the experimental process for determining kinase specificity, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of GW8510: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of GW8510, a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and ribonucleotide reductase M2 (RRM2) utilized in cancer and neurodegenerative disease research.[1][2] Adherence to these guidelines is paramount to ensure personal safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling requirements for this compound. This ensures a safe laboratory environment and minimizes the risk of accidental exposure.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: In cases of inadequate ventilation or the generation of dust, a NIOSH-approved respirator is recommended.
Quantitative Safety Data Summary
For a quick reference, the following table summarizes key quantitative safety and handling information for this compound.
| Property | Value | Source |
| Purity | ≥98% | Cayman Chemical |
| Solubility in DMSO | 18 mg/mL | Sigma-Aldrich[3] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[4] |
| IC50 for CDK2 | 10 nM | Sigma-Aldrich[3] |
| IC50 for CDK1 | 110 nM | Sigma-Aldrich[3] |
| IC50 for CDK4 | 130 nM | Sigma-Aldrich[3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with any laboratory chemical, should be conducted in accordance with institutional and local regulations. The following is a general procedural guide based on standard laboratory practices for chemical waste.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Collection and Labeling
-
Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound (e.g., solutions in DMSO), use a separate, compatible, and labeled hazardous waste container.
-
The label on the waste container should clearly state "Hazardous Waste" and include the full chemical name: 4-{[(7-Oxo-6,7-dihydro-8H-[2][5]thiazolo[5,4-e]indol-8-ylidene)methyl]amino}-N-(2-pyridyl)benzenesulfonamide, and the CAS number: 222036-17-1.
Step 3: Storage of Chemical Waste
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the collection and disposal of the this compound waste.
-
Provide the EHS office with a complete inventory of the waste, including the chemical name, quantity, and any other required information.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Protocol: In Vitro CDK Inhibition Assay
To understand the context of this compound's use, the following is a generalized protocol for an in vitro cyclin-dependent kinase inhibition assay, a common experiment involving this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (DMSO).
-
Prepare the active CDK2/cyclin E enzyme complex in a suitable assay buffer.
-
Prepare the substrate (e.g., Histone H1) and ATP (adenosine triphosphate).
-
-
Assay Procedure:
-
In a microplate, add the CDK2/cyclin E enzyme complex.
-
Add varying concentrations of the this compound inhibitor (and a DMSO control).
-
Initiate the kinase reaction by adding the substrate and radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Visualizing the Role of this compound: Signaling Pathway and Experimental Workflow
To visually represent the mechanism and experimental application of this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound as an inhibitor of CDK2 and RRM2.
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
References
Essential Safety and Logistical Information for Handling GW8510
For researchers, scientists, and drug development professionals utilizing GW8510, a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and ribonucleotide reductase M2 (RRM2), a comprehensive understanding of safety and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Respiratory Protection | Dust mask or respirator | A NIOSH-approved N95 dust mask or a respirator should be used when handling the solid form of this compound to prevent inhalation of airborne particles. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing and skin from accidental splashes. |
Handling, Storage, and Disposal
Proper handling, storage, and disposal of this compound are critical for maintaining its stability and preventing environmental contamination.
| Aspect | Procedure |
| Handling | - Avoid inhalation of dust and direct contact with skin and eyes. - Use in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Solid Form: Store at room temperature. - In Solvent (e.g., DMSO): Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. - Keep container tightly sealed in a dry and well-ventilated place. |
| Disposal | - Dispose of waste in accordance with local, state, and federal regulations. - Do not allow the chemical to enter drains or waterways. - Unused this compound and contaminated materials should be disposed of as hazardous chemical waste through an approved waste disposal service. |
First Aid Measures
In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Signaling Pathway of this compound
This compound primarily functions by inhibiting CDK2 and RRM2, which are key regulators of the cell cycle and DNA synthesis, respectively. This inhibition leads to cell cycle arrest and can induce autophagy.
Figure 1. This compound inhibits CDK2 and RRM2, leading to cell cycle arrest and induced autophagy.
Experimental Workflow for a Cell-Based Assay with this compound
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.
Figure 2. A typical workflow for assessing the in vitro efficacy of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
